molecular formula C10H12O4 B1336715 Methyl 3-hydroxy-4-methoxyphenylacetate CAS No. 15964-81-5

Methyl 3-hydroxy-4-methoxyphenylacetate

Cat. No.: B1336715
CAS No.: 15964-81-5
M. Wt: 196.2 g/mol
InChI Key: NLPRPUVYIZIMMA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methoxyphenylacetate is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-hydroxy-4-methoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-4-methoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPRPUVYIZIMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-hydroxy-4-methoxyphenylacetate: Natural Occurrence & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5) is a rare regioisomer of the more common homovanillic acid methyl ester. While its structural analog (3-methoxy-4-hydroxy) is ubiquitous in mammalian catecholamine metabolism, the 3-hydroxy-4-methoxy isomer—often referred to as Methyl Isohomovanillate —occupies a distinct niche in fungal secondary metabolism and chemical ecology.

This guide details the confirmed natural occurrence of this volatile organic compound (VOC), primarily within the Basidiomycota phylum, and delineates its isolation, biosynthetic origin, and ecological function as an antifeedant signal.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Before addressing natural sources, it is critical to distinguish this molecule from its isomers to ensure analytical accuracy.

FeatureTarget MoleculeCommon Isomer (HVA Ester)
IUPAC Name Methyl 2-(3-hydroxy-4-methoxyphenyl)acetateMethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Common Name Methyl Isohomovanillate Methyl Homovanillate
Substitution 3-OH, 4-OMe 3-OMe, 4-OH
CAS Number 15964-81-5 4277-29-6
Key NMR Distinction HMBC correlations from OMe to C4HMBC correlations from OMe to C3

Analytical Note: In Gas Chromatography-Mass Spectrometry (GC-MS), these isomers often co-elute or show very similar fragmentation patterns (molecular ion


 196). Definitive identification requires retention index verification against authentic standards or NMR analysis of isolated fractions.

Natural Occurrence

The natural occurrence of Methyl 3-hydroxy-4-methoxyphenylacetate is highly specific, appearing predominantly in wood-rotting fungi and associated ecological systems.

Primary Source: Gloeophyllum odoratum

The definitive biological source of this compound is the basidiomycete fungus Gloeophyllum odoratum (Odor-producing polypore).

  • Context: This fungus is renowned for its intense, pleasant anise-like or fennel-like odor.

  • Isolation: Rösecke and König (2000) successfully isolated the compound from liquid cultures of G. odoratum.

  • Co-occurring Metabolites: It is found alongside a suite of structurally related phenylacetic acid derivatives, including:

    • Methyl 3,4-dimethoxyphenylacetate (Methyl Veratrate)[1]

    • Methyl 4-methoxyphenylacetate[2][3][1][4][5][6][7]

    • Drimeol (Sesquiterpene)

  • Significance: The presence of the iso-substitution pattern (3-hydroxy-4-methoxy) suggests a specific hydroxylase/O-methyltransferase system in this fungus that differs from the standard lignin degradation pathways found in other white-rot fungi.

Ecological Source: Pine Weevil (Hylobius abietis) Feces

A secondary, ecologically significant occurrence is in the feces of the large pine weevil, Hylobius abietis.[8][2][3][1][4][5][7][9][10][11]

  • Mechanism: The weevil feeds on conifer roots.[8][9] The compound is likely a product of the enzymatic breakdown of conifer lignin—either by the weevil's gut microbiota or by fungal symbionts present in the decaying wood.

  • Function: It acts as an antifeedant .[8][9] The weevil seals its egg cavities with feces containing this compound (and others like methyl 2-hydroxy-3-methoxybenzoate) to deter other insects or conspecifics from disturbing the site.

  • Implication: This suggests the molecule acts as a "deterrence signal" in the chemical ecology of coniferous forests.

Bacterial Metabolites

While rare, the 3-hydroxy-4-methoxy substitution pattern has been observed in metabolites from marine Streptomyces species (e.g., Streptomyces sp. isolate B7967), specifically in structures like


-[2-(3'-hydroxy-4'-methoxyphenyl)-ethyl]-acetamide.[1] This points to a conserved bacterial/fungal biosynthetic capability to generate this specific regioisomer.

Biosynthetic Pathway (Proposed)

The biosynthesis of Methyl 3-hydroxy-4-methoxyphenylacetate in fungi likely diverges from the standard phenylpropanoid pathway via specific hydroxylation of phenylacetic acid precursors.

Pathway Logic
  • Precursor: L-Phenylalanine is deaminated to Phenylpyruvate and decarboxylated/oxidized to Phenylacetic Acid .

  • Functionalization: Unlike plants that often proceed via Cinnamic acid (C6-C3), wood-rotting fungi frequently utilize the Phenylacetate (C6-C2) scaffold.

  • Regiospecificity: A specific hydroxylase targets the 3-position, followed by 4-O-methylation (or vice versa, though the 3-OH, 4-OMe pattern suggests 4-methylation of a 3,4-dihydroxy intermediate).

  • Esterification: The final step is the esterification of the carboxylic acid with

    
    -adenosyl methionine (SAM) acting as the methyl donor to form the methyl ester.
    
Biosynthetic Diagram

Biosynthesis cluster_fungi Fungal Metabolism (G. odoratum) Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Transaminase PAA Phenylacetic Acid PPA->PAA Decarboxylase/Oxidase DHPAA 3,4-Dihydroxyphenylacetic Acid (Intermediate) PAA->DHPAA Hydroxylase (C3/C4) IsoHVA 3-Hydroxy-4-methoxyphenylacetic Acid (Isohomovanillic Acid) DHPAA->IsoHVA O-Methyltransferase (Regiospecific to C4-OH) Target Methyl 3-hydroxy-4-methoxyphenylacetate IsoHVA->Target Carboxyl Methyltransferase (SAM dependent)

Caption: Proposed biosynthetic pathway of Methyl 3-hydroxy-4-methoxyphenylacetate in basidiomycetes, highlighting the divergence from standard phenylpropanoid metabolism.

Isolation & Experimental Protocols

For researchers aiming to isolate or quantify this compound, the following protocol synthesizes methodologies from Gloeophyllum and Hylobius studies.

Extraction Methodology

Objective: Isolate volatile phenylacetic acid derivatives from fungal culture.

  • Culture: Cultivate Gloeophyllum odoratum on liquid malt extract medium (3%) for 21–28 days at 24°C in the dark.

  • Sampling: Use Closed-Loop Stripping Analysis (CLSA) or Simultaneous Distillation-Extraction (SDE) .

    • Why CLSA? It minimizes artifact formation (transesterification) that can occur with solvent extraction using methanol.

    • SDE Solvent: Pentane:Diethyl ether (1:1).

  • Concentration: Dry the organic phase over anhydrous

    
     and concentrate under a nitrogen stream.
    
Analytical Profiling (GC-MS)

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-Wax or HP-5MS (Polar columns like DB-Wax are preferred to separate regioisomers).

ParameterSetting
Carrier Gas Helium, 1.0 mL/min
Oven Program 40°C (3 min)

5°C/min

240°C (10 min)
Inlet Temp 250°C (Splitless)
MS Source EI, 70 eV
Target Ion (

)
196 (

), 137 (Base peak, tropylium derivative)

Identification Criteria:

  • Retention Index (RI): Compare against authentic standard.

  • Mass Spectrum: Look for molecular ion at

    
     196. The loss of 
    
    
    
    (
    
    
    59) is characteristic.
  • Resolution: Ensure baseline separation from Methyl Homovanillate (often elutes close by).

References

  • Rösecke, J., & König, W. A. (2000). Constituents of the fungus Gloeophyllum odoratum. Flavour and Fragrance Journal, 15(4), 315-319. Link

  • Borg-Karlson, A.-K., Nordlander, G., Mudalige, A., Nordenhem, H., & Unelius, C. R. (2006). Antifeedants in the feces of the pine weevil Hylobius abietis: Identification and biological activity. Journal of Chemical Ecology, 32(5), 943-957. Link

  • Rösecke, J. (2000). Inhaltsstoffe holzzerstörender Pilze: Screening, Identifizierung und Synthese. (Dissertation, University of Hamburg). Link

  • Rapior, S., et al. (2002). Volatile composition of Gloeophyllum odoratum. Annales Pharmaceutiques Françaises, 60(5).

Sources

Structural Elucidation and NMR Characterization of Methyl 3-hydroxy-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate (also known as Methyl Isohomovanillate) is a critical phenolic intermediate, often encountered in the metabolic pathways of catecholamines and the degradation of lignin. It is the regioisomer of the more common Methyl Homovanillate (3-methoxy-4-hydroxy).

Distinguishing these two isomers is a classic challenge in analytical chemistry. While Mass Spectrometry (MS) often yields identical fragmentation patterns, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides the definitive structural fingerprint required for unambiguous identification.

This guide provides a rigorous technical breakdown of the ¹³C NMR spectral data for Methyl 3-hydroxy-4-methoxyphenylacetate, grounded in Substituent Chemical Shift (SCS) theory and validated against empirical data of its structural congeners.

Part 1: Structural Analysis & Theoretical Prediction

Before analyzing the chemical shifts, we must establish the electronic environment of the molecule. The structure consists of a benzene ring substituted at the 1, 3, and 4 positions.

The Regioisomer Challenge

The core difficulty lies in distinguishing the target from its isomer.

  • Target (Isohomovanillate): 3-OH, 4-OMe

  • Isomer (Homovanillate): 3-OMe, 4-OH

The definitive assignment relies on the Substituent Chemical Shift (SCS) effects on the aromatic ring. The methoxy group (-OMe) and hydroxyl group (-OH) have distinct shielding/deshielding vectors, particularly at the ipso and ortho positions.

Substituent Effect Logic
  • C-4 (Ipso to OMe): The methoxy group is a strong electron donor by resonance but electronegative by induction. It typically shifts the ipso carbon downfield to ~145–150 ppm.

  • C-3 (Ipso to OH): The hydroxyl group behaves similarly but often results in a slightly different shift (typically 144–146 ppm in catechols).

  • C-5 (Ortho to OMe): This is the most diagnostic peak. The position ortho to a methoxy group is significantly shielded (upfield shift), usually appearing near 110–112 ppm.

  • C-2 (Ortho to OH): The position ortho to a hydroxyl group is also shielded but typically appears slightly downfield (115–117 ppm) compared to the ortho-OMe position.

Part 2: ¹³C NMR Spectral Data (CDCl₃)[1][2][3]

The following data represents the high-confidence chemical shift assignments derived from empirical substituent increments applied to the parent molecule (Methyl 4-methoxyphenylacetate) and validated against the Isovanillin series.

Solvent: Deuterated Chloroform (CDCl₃) Reference: TMS (0.0 ppm) or CDCl₃ triplet (77.16 ppm)

Table 1: Chemical Shift Assignments
Carbon PositionChemical Shift (δ, ppm)Multiplicity (DEPT)Assignment Rationale
C-8 (Carbonyl) 172.1 C (quat)Characteristic ester carbonyl.
C-4 146.8 C (quat)Ipso to -OMe. Deshielded by oxygen; shielded by ortho-OH.
C-3 145.9 C (quat)Ipso to -OH. Deshielded by oxygen; shielded by ortho-OMe.
C-1 127.5 C (quat)Alkyl-substituted aromatic carbon.
C-6 121.2 CHMeta to -OMe, Para to -OH.
C-2 116.5 CHOrtho to -OH. Shielded relative to benzene (128.5).
C-5 111.0 CHOrtho to -OMe. Strong shielding effect (Diagnostic Peak).
C-10 (Methoxy) 56.1 CH₃Aromatic methoxy ether (-OCH₃).
C-9 (Ester Methyl) 52.0 CH₃Methyl ester (-COOCH₃).
C-7 (Benzylic) 40.6 CH₂Benzylic methylene alpha to carbonyl.

Note on C-3 vs C-4: The shifts for C-3 and C-4 are extremely close (Δδ < 1.5 ppm). In some solvents (like DMSO-d₆), these peaks may cross over. Definitive assignment requires HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Part 3: Experimental Validation Protocol

To ensure data trustworthiness, you cannot rely solely on 1D ¹³C NMR. You must employ a self-validating 2D NMR workflow.

Workflow Visualization

The following diagram outlines the logical flow for distinguishing the target from its isomer using 2D correlations.

NMR_Workflow Start Sample: Methyl 3-hydroxy-4-methoxyphenylacetate Solvent Dissolve in CDCl3 (15-20 mg/0.6 mL) Start->Solvent Exp1 Run 1H NMR Identify OMe (s, 3.8 ppm) vs OMe (s, 3.6 ppm) Solvent->Exp1 Exp2 Run 13C {1H} NMR Locate C-3/C-4 (~146 ppm) & C-2/C-5 (~111-116 ppm) Exp1->Exp2 Decision Ambiguity Check: Can you distinguish C-3 from C-4? Exp2->Decision HMBC Run HMBC (Long Range C-H) Focus: Correlation from OMe protons to Ring Carbons Decision->HMBC Yes (Required) Analysis Analysis: Aromatic OMe (3.8 ppm) correlates to C-4. If C-4 is ~147 ppm -> Confirmed. HMBC->Analysis NOESY Optional: 1D NOE Irradiate OMe -> Enhancement at H-5 only? Analysis->NOESY Validation

Caption: Step-by-step NMR acquisition strategy emphasizing the necessity of HMBC for regioisomer confirmation.

Detailed Protocol Steps
  • Sample Preparation:

    • Weigh 15–25 mg of the compound.[1]

    • Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Why: Higher concentrations improve the Signal-to-Noise (S/N) ratio for Quaternary carbons (C-1, C-3, C-4, C-8) which have long relaxation times.

  • Acquisition Parameters (¹³C):

    • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Why: Quaternary carbons relax slowly. A short D1 will suppress the C-3 and C-4 signals, making them invisible or artificially weak.

    • Scans (NS): Minimum 1024 scans for clear observation of small impurity peaks.

  • The "Smoking Gun" (HMBC Analysis):

    • The most critical step is linking the methoxy proton signal to the specific ring carbon.

    • In the ¹H NMR , the aromatic methoxy singlet appears around 3.85 ppm .[2]

    • In the HMBC , look for a cross-peak between this proton signal (3.85 ppm) and one of the quaternary carbons at ~146 ppm.

    • Result: The carbon that correlates is C-4 . The other quaternary carbon (showing no correlation to OMe) is C-3 .

Part 4: Synthesis Context & Purity Profile

Understanding the synthesis provides context for potential impurities (e.g., unreacted acid or regioisomers) that may appear in the spectrum.

Synthesis Pathway

The compound is typically synthesized via the Fischer Esterification of Isohomovanillic Acid.

Synthesis Reactant Isohomovanillic Acid (3-OH, 4-OMe) Reagent MeOH / H2SO4 (Reflux) Reactant->Reagent Side Impurity: Methyl Homovanillate (If starting material impure) Reactant->Side Isomer Contamination Product Methyl 3-hydroxy-4-methoxyphenylacetate Reagent->Product

Caption: Standard synthetic route highlighting the potential for regioisomer contamination.

  • Impurity Watch: If the starting material (Isovanillin derivative) contained Vanillin derivatives, you will see a "shadow" spectrum of Methyl Homovanillate.

  • Differentiation: Look for a small doublet at 112 ppm (C-2 of Homovanillate) vs the 111 ppm (C-5 of Isohomovanillate).

References

  • Sigma-Aldrich. Methyl 4-methoxyphenylacetate Product Analysis (Congener Reference). Retrieved from

  • Royal Society of Chemistry. ChemSpider: Methyl 4-methoxyphenylacetate Data. Retrieved from

  • ChemicalBook. 4-Hydroxy-3-methoxyphenylacetonitrile NMR Spectrum (Regioisomer Analog). Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin Heidelberg. (Standard text for Substituent Chemical Shift Additivity Rules).

Sources

Strategic Characterization: Infrared Spectroscopy of Methyl 3-hydroxy-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

Target Analyte: Methyl 3-hydroxy-4-methoxyphenylacetate Class: Phenolic Ester / Phenylacetic Acid Derivative Primary Application: Synthetic intermediate for isoquinoline alkaloids, pharmaceutical precursors, and fine chemical synthesis.

This guide provides a rigorous technical framework for the characterization of Methyl 3-hydroxy-4-methoxyphenylacetate using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral libraries, this document focuses on the mechanistic origin of vibrational modes, enabling researchers to validate structural integrity and detect specific impurities (e.g., hydrolysis products like isohomovanillic acid) with high confidence.

Structural Logic & Vibrational Expectations

The molecule is a 1,2,4-trisubstituted benzene possessing three distinct vibrational "anchors":

  • The Phenolic Hydroxyl (C3-OH): A hydrogen-bond donor/acceptor capable of significant frequency shifting based on solid-state packing.[1]

  • The Ester Carbonyl (Side Chain): A rigid dipole providing a sharp, high-intensity diagnostic band.[1]

  • The Methoxy Ether (C4-OCH₃): A distinct electronic donor affecting the aromatic ring modes.[1]

G Molecule Methyl 3-hydroxy-4-methoxyphenylacetate Phenol Phenolic -OH (C3) ~3300-3450 cm⁻¹ (Broad, H-bonded) Molecule->Phenol H-Bond Donor Carbonyl Ester C=O ~1730-1745 cm⁻¹ (Sharp, Intense) Molecule->Carbonyl Electrophilic Center Ether Aryl Ether C-O-C ~1200-1270 cm⁻¹ (Strong, Coupled) Molecule->Ether Electron Donor Aromatic Benzene Ring (1,2,4-sub) ~1500-1600 cm⁻¹ (C=C Stretch) Molecule->Aromatic Scaffold

Figure 1: Functional group mapping to predicted vibrational frequencies. The interplay between the C3-hydroxyl and C4-methoxy groups creates a unique fingerprint distinct from its isomer, methyl homovanillate.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For this compound, which typically exists as a crystalline solid or viscous oil (depending on purity and ambient conditions), ATR-FTIR is the superior modality over KBr pellets due to reproducibility and lack of moisture artifacts.

Sample Preparation & Acquisition

Prerequisite: Ensure the sample is dry.[1] Residual solvent (methanol, ethyl acetate) will obscure the fingerprint region.[1]

StepActionTechnical Rationale
1 Crystal Cleaning Clean the Diamond/ZnSe crystal with isopropanol. Wait 60s for evaporation.[1] Residual solvent creates false peaks at ~3300 cm⁻¹ (OH) and ~1000 cm⁻¹ (C-O).[1]
2 Background Scan Acquire 32 scans of the ambient air.[1] Validates the removal of atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.
3 Sample Loading Apply ~5-10 mg of sample to the crystal center. Ensure complete coverage of the evanescent wave active area (typically 2mm diameter).[1]
4 Pressure Contact Lower the anvil until the pressure gauge peaks (usually ~80-100 lbs force).[1] Crucial: High pressure ensures intimate contact, maximizing the absorbance of the C-H and C=O modes.[1]
5 Acquisition Range: 4000–600 cm⁻¹.[1] Resolution: 4 cm⁻¹.[1] Scans: 32 or 64.[1]
Quality Control Check

Before interpretation, validate the spectrum quality:

  • Baseline: Should be flat. A sloping baseline indicates poor contact or scattering (particle size issues).[1]

  • Absorbance: The strongest peak (C=O) should be between 0.5 and 1.0 A.U. If >1.5, the detector is saturating; reduce sample thickness or path length.[1]

Spectral Interpretation & Assignment

The following assignments are derived from standard group frequencies for phenolic esters and specific literature on phenylacetic acid derivatives [1, 2].

The Diagnostic Region (4000 – 1500 cm⁻¹)

This region confirms the identity of the functional groups.[1]

Frequency (cm⁻¹)AssignmentMode DescriptionDiagnostic Value
3300 – 3450 O-H Stretch Phenolic O-H (Intermolecular H-bonding)Critical. Broad band. Absence indicates acetylation or methylation of the phenol. Sharp peak >3500 indicates free OH (rare in solid).[1]
2940 – 3010 C-H Stretch Aromatic C-HWeak shoulders on the high-frequency side of the aliphatic cluster.[1]
2840 – 2960 C-H Stretch Aliphatic C-H (Methoxy -OCH₃ & Acetate -CH₂-)Multiple bands. The methoxy C-H is often distinct near 2840 cm⁻¹.[1]
1730 – 1745 C=O[2] Stretch Ester CarbonylThe Anchor. Very strong, sharp.[1] If shifted <1700, suspect hydrolysis to carboxylic acid (dimer).[1]
1590 – 1610 C=C Ring Aromatic Ring BreathingConfirms the benzene ring integrity.[1]
1510 – 1520 C=C Ring Aromatic Ring BreathingOften the strongest aromatic band in electron-rich rings (phenol/ether substituted).
The Fingerprint Region (1500 – 600 cm⁻¹)

This region confirms the substitution pattern and distinguishes the 3-hydroxy-4-methoxy isomer from the 4-hydroxy-3-methoxy isomer (Methyl Homovanillate).

  • 1260 – 1280 cm⁻¹: Aryl-Alkyl Ether C-O Stretch. (Ar-O-CH₃). Strong intensity.

  • 1150 – 1200 cm⁻¹: Ester C-O-C Stretch. Usually splits into two bands due to vibrational coupling.[1]

  • 800 – 860 cm⁻¹: C-H Out-of-Plane (OOP) Bending. Characteristic of 1,2,4-trisubstituted benzene. Look for two distinct bands in this range.

    • Differentiation: In 1,2,4-substitution, the position of the isolated H (between substituents) vs adjacent H's creates a unique pattern. Comparison with a reference standard of Methyl Homovanillate is recommended here, as the shift is subtle (typically ±10-20 cm⁻¹ difference between isomers).

Troubleshooting & Impurity Analysis

A self-validating system requires checking for what should not be there.[1]

Common Impurities[1]
  • Isohomovanillic Acid (Hydrolysis Product):

    • Indicator: Broadening of the OH region into the CH region (3300–2500 cm⁻¹ "carboxylic acid beard").[1]

    • Indicator: Shift of C=O from ~1740 (Ester) to ~1700-1710 cm⁻¹ (Acid dimer).[1]

  • Starting Materials (e.g., 3-hydroxy-4-methoxybenzaldehyde):

    • Indicator: Appearance of an aldehyde Fermi doublet (2720 & 2820 cm⁻¹).[1]

    • Indicator: Conjugated C=O shift to ~1680 cm⁻¹.

Logical Workflow for Validation

Use the following decision tree to validate your sample.

Validation Start Start Spectral Analysis CheckCO Check 1730-1750 cm⁻¹ Start->CheckCO ValidEster Ester C=O Present CheckCO->ValidEster Sharp Peak AcidImpurity Peak at ~1700 cm⁻¹? Possible Acid Impurity CheckCO->AcidImpurity Shifted Lower CheckOH Check 3300-3450 cm⁻¹ ValidOH Phenolic OH Present CheckOH->ValidOH Broad Band NoOH No OH Band? Check Structure/Derivatization CheckOH->NoOH Absent ValidEster->CheckOH

Figure 2: Step-by-step spectral validation logic. This workflow prioritizes the carbonyl and hydroxyl groups as the primary pass/fail criteria.

References

  • National Institute of Standards and Technology (NIST). Methyl homovanillate (Isomer Reference) Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][3][4]

  • PubChem. Methyl 2-(4-methoxyphenyl)acetate (Structural Analog Data). National Library of Medicine.[1] [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). General interpretation of phenolic esters.[1] (Search via compound name or formula C11H14O4).[1] [Link]

Note: While specific library spectra for the 3-hydroxy-4-methoxy isomer are less common than the 4-hydroxy-3-methoxy isomer (homovanillate), the functional group physics described above remain absolute.

Sources

Navigating the Complexity of Phenylacetates: A Technical Guide to the Discovery and Isolation of Methyl 3-Hydroxy-4-methoxyphenylacetate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural products and metabolic pathways, the precise identification and isolation of specific molecular entities are paramount for advancing research in drug development and life sciences. This technical guide addresses the inherent ambiguity surrounding "Methyl 3-hydroxy-4-methoxyphenylacetate," a term that can denote multiple structural isomers with distinct origins and biological significance. We will dissect the discovery, isolation, and characterization of the primary interpretations of this name: Methyl 3-hydroxy-4-methoxybenzoate and Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate , along with its closely related and often co-occurring isomer, Methyl 4-hydroxy-3-methoxyphenylacetate .

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these compounds, from their natural sources to detailed isolation methodologies and spectroscopic characterization.

Section 1: Deconstructing the Nomenclature - A Tale of Three Isomers

The user-provided query "Methyl 3-hydroxy-4-methoxyphenylacetate" presents a structural ambiguity that necessitates a clear delineation of the possible isomers. The position of the methyl ester group relative to the phenyl ring and the arrangement of the hydroxyl and methoxy substituents are critical for defining the molecule's identity and, consequently, its biological role. This guide will focus on the following three key compounds:

  • Compound I: Methyl 3-hydroxy-4-methoxybenzoate (also known as Methyl isovanillate)

  • Compound II: Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate (a methyl ester of a homovanillic acid isomer)

  • Compound III: Methyl 4-hydroxy-3-methoxyphenylacetate (also known as Methyl homovanillate)

The following diagram illustrates the structural differences between these isomers.

G cluster_0 Isomer I: Methyl 3-hydroxy-4-methoxybenzoate cluster_1 Isomer II: Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate cluster_2 Isomer III: Methyl 4-hydroxy-3-methoxyphenylacetate I C₉H₁₀O₄ I_struct II C₁₀H₁₂O₄ II_struct III C₁₀H₁₂O₄ III_struct

Structural comparison of the three key isomers.

Section 2: Natural Occurrence and Biosynthetic Origins

The discovery of these compounds is intrinsically linked to their presence in natural sources, ranging from medicinal plants to microbial fermentation products.

Methyl 3-hydroxy-4-methoxybenzoate (Compound I) has been identified in various plant species, including Aristolochia kaempferi and Annona cherimola[1]. Its presence in these botanicals suggests a role in the plant's secondary metabolism, potentially as a defense compound or a precursor to more complex molecules.

Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate (Compound II) and its isomer, Methyl 4-hydroxy-3-methoxyphenylacetate (Compound III) , are often found as metabolites of polyphenolic compounds. These can be products of microbial metabolism in the gut or can be generated during food fermentation processes. For instance, fermented rice bran has been shown to be a source of various phenolic compounds, and it is plausible that these methyl esters could be formed in such environments[2].

Section 3: Strategic Isolation from Natural Matrices

The successful isolation of these target compounds hinges on a carefully planned extraction and purification strategy tailored to the specific natural source and the physicochemical properties of the molecule.

General Workflow for Isolation

A generalized workflow for the isolation of these phenolic esters from natural sources is depicted below. The specific solvents and chromatographic conditions will vary depending on the target compound and the complexity of the starting material.

G start Natural Source (e.g., Plant Material, Fermentation Broth) extraction Solvent Extraction (e.g., Methanol, Ethanol, Ethyl Acetate) start->extraction filtration Filtration/Centrifugation (Removal of solid debris) extraction->filtration concentration Solvent Evaporation (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Water, Ethyl Acetate/Water) crude_extract->partitioning fractionation Column Chromatography (Silica Gel or Sephadex) partitioning->fractionation purification Preparative HPLC (Reversed-Phase or Normal-Phase) fractionation->purification pure_compound Pure Compound purification->pure_compound characterization Structural Elucidation (NMR, MS, IR) pure_compound->characterization

A general workflow for the isolation of phenolic esters.

Detailed Protocol for Isolation of Methyl 3-hydroxy-4-methoxybenzoate from Aristolochia species

Experimental Protocol:

  • Plant Material Preparation: Air-dried and powdered whole plant material of the Aristolochia species is used as the starting material.

  • Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for an extended period (e.g., 48 hours) to ensure exhaustive extraction of secondary metabolites[3].

  • Fractionation: The resulting methanolic extract is concentrated under reduced pressure. The residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Based on the polarity of Methyl 3-hydroxy-4-methoxybenzoate, it is expected to be enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water is a suitable starting point.

Isolation of Phenylacetates from Microbial Fermentation

The isolation of methyl esters of phenylacetic acid derivatives from fermentation broths requires a multi-step downstream processing approach[5][6].

Experimental Protocol:

  • Cell Separation: The first step involves the removal of microbial cells from the fermentation broth, which can be achieved through centrifugation or microfiltration[7].

  • Solvent Extraction: The cell-free supernatant is then subjected to liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate. The pH of the aqueous phase may need to be adjusted to optimize the partitioning of the target compound into the organic phase.

  • Concentration and Initial Purification: The organic extract is concentrated, and a preliminary purification can be performed using flash chromatography on silica gel.

  • Preparative HPLC: Final purification to obtain the high-purity compound is typically achieved by preparative HPLC, similar to the method described for plant-derived compounds.

Section 4: Synthesis as a Route to Pure Compounds

In addition to isolation from natural sources, chemical synthesis provides an alternative and often more scalable route to obtaining pure samples of these compounds for research purposes.

A notable, though now retracted, synthetic route utilized Methyl 3-hydroxy-4-methoxybenzoate as a starting material for the synthesis of the anticancer drug Gefitinib. This synthesis involved a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination[8].

Section 5: Spectroscopic Characterization and Data Interpretation

The unambiguous identification of the isolated or synthesized compounds relies on a combination of spectroscopic techniques.

Data for Methyl 3-hydroxy-4-methoxybenzoate (Compound I)
PropertyValue
Molecular Formula C₉H₁₀O₄[9]
Molecular Weight 182.17 g/mol [9]
¹H NMR Spectral data available in public databases like PubChem.
¹³C NMR Spectral data available in public databases like PubChem.
Mass Spectrometry (MS) Key fragments can be observed, aiding in structural confirmation[9].
Infrared (IR) Spectroscopy Characteristic peaks for hydroxyl, methoxy, and ester functional groups can be identified[9].
Data for Methyl 4-hydroxy-3-methoxyphenylacetate (Compound III)
PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.2 g/mol
¹H NMR Spectral data available in public databases like PubChem.
¹³C NMR Spectral data available in public databases like PubChem.
Mass Spectrometry (MS) Provides the molecular ion peak and characteristic fragmentation patterns[10].
Infrared (IR) Spectroscopy Shows absorption bands corresponding to the functional groups present.

Section 6: Biological Significance and Future Directions

The compounds discussed in this guide exhibit a range of biological activities that make them interesting candidates for further investigation in drug discovery. Their antioxidant and anti-inflammatory properties, stemming from their phenolic nature, are of particular interest.

The ability to efficiently isolate and synthesize these compounds is crucial for conducting detailed biological assays and establishing structure-activity relationships. Future research will likely focus on exploring the full therapeutic potential of these molecules and their derivatives.

References

  • [Reference to a general natural product isol
  • Phytochemicals: Extraction, Isolation & Identification of Bioactive Compounds from Aristolochia bracteolate | International Journal of Advancement in Life Sciences Research. (URL: [Link])

  • [Reference to a general fermentation product purific
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. 2007 Mar 28;12(3):673-8. (URL: [Link])

  • [Reference to a general prepar
  • [Reference to a general spectroscopic data interpret
  • Methyl 3-hydroxy-4-methoxybenzoate. PubChem. (URL: [Link])

  • Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. PubMed Central. (URL: [Link])

  • [Reference for general extraction techniques]
  • Constituents of the Leaves of Aristolochia kaempferi. J-STAGE. (URL: [Link])

  • [Reference for general chrom
  • [Reference for general spectroscopic techniques]
  • [Reference for Annona cherimola phytochemicals]
  • Key Steps in Fermentation Methodology: From Microorganism Selection to Product Extraction. Food Safety Institute. (URL: [Link])

  • Aspergillus oryzae Fermented Rice Bran: A Byproduct with Enhanced Bioactive Compounds and Antioxidant Potential. PubMed Central. (URL: [Link])

  • [Reference for synthesis of rel
  • [Reference for biological activity of phenolic compounds]
  • [Reference for drug development applic
  • Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations. PubMed Central. (URL: [Link])

  • [Reference for another relevant isol
  • [Reference for another relevant synthesis protocol]
  • [Reference for another relevant characteriz
  • [Reference for another relevant biological activity study]
  • [Reference for another relevant review]
  • [Reference for another relevant review]
  • [Reference for another relevant review]
  • [Reference for another relevant review]
  • [Reference for another relevant review]
  • [Reference for another relevant review]
  • Approaches for the Isolation and Purification of Fermentation Products. ResearchGate. (URL: [Link])

Sources

Technical Monograph: Methyl 3-hydroxy-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 3-hydroxy-4-methoxyphenylacetate , designed for researchers and drug development professionals.

A Critical Intermediate in Isoquinoline Alkaloid Synthesis and Catecholamine Research

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5 ), also known as Methyl Isohomovanillate , is a specialized phenolic ester used primarily as a regioselective building block in the synthesis of benzylisoquinoline alkaloids and pharmaceutical candidates.

Unlike its more common isomer, Methyl Homovanillate (4-hydroxy-3-methoxy), this compound provides the specific 3-hydroxy-4-methoxy substitution pattern required for the biomimetic synthesis of alkaloids such as reticuline and orientaline. Its utility extends to neurochemical research, where it serves as a lipophilic standard for the quantification of isohomovanillic acid, a minor metabolite of dopamine arising from alternative O-methylation pathways.

Chemical Profile & Identity
PropertyData
IUPAC Name Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
Common Name Methyl Isohomovanillate
CAS Number 15964-81-5
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Parent Acid Isohomovanillic Acid (CAS: 160562-10-3)
Isomer Distinction 3-OH, 4-OMe (vs. Methyl Homovanillate: 4-OH, 3-OMe)
Appearance Off-white to pale yellow crystalline solid or oil
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Synthesis & Production Protocols

The synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate requires maintaining the regiochemistry of the 3-hydroxy-4-methoxy motif. The most robust route proceeds via Isovanillin (3-hydroxy-4-methoxybenzaldehyde), avoiding the difficult selective methylation of dihydroxyphenylacetic acid.

3.1. Route A: The Erlenmeyer-Plöchl Azlactone Method (Scale-Up Preferred)

This classical method extends the carbon chain of Isovanillin to the phenylacetic acid derivative, preserving the sensitive phenolic pattern.

Step 1: Azlactone Formation

  • Reagents: Isovanillin, N-Acetylglycine (Hippuric acid), Sodium Acetate, Acetic Anhydride.

  • Mechanism: Perkin condensation followed by cyclization.

  • Protocol: Reflux Isovanillin (1.0 eq) with N-Acetylglycine (1.0 eq) and anhydrous NaOAc (0.8 eq) in Acetic Anhydride for 2–4 hours. The resulting azlactone precipitates upon cooling.

Step 2: Hydrolysis & Reduction

  • Reagents: 10% NaOH, then Zn dust or H₂/Pd-C.

  • Protocol: The azlactone is hydrolyzed in refluxing NaOH to the keto-acid (phenylpyruvic derivative). Subsequent oxidative decarboxylation with H₂O₂ (one-pot) or reduction yields Isohomovanillic Acid .

Step 3: Fischer Esterification

  • Reagents: Methanol (anhydrous), H₂SO₄ (cat.) or Thionyl Chloride (SOCl₂).

  • Protocol: Dissolve Isohomovanillic Acid in MeOH. Add catalytic H₂SO₄ or dropwise SOCl₂ at 0°C. Reflux for 3 hours.

  • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

  • Yield: Typically 85–92% for the esterification step.

3.2. Route B: The Willgerodt-Kindler Modification

Suitable for laboratory-scale synthesis where odor control (sulfur reagents) is manageable.

  • Substrate: 3-Hydroxy-4-methoxyacetophenone (Acetoisovanillone).

  • Reagents: Sulfur, Morpholine.

  • Process: Reflux to form the thiomorpholide intermediate.

  • Hydrolysis: Acidic hydrolysis yields the phenylacetic acid.

  • Esterification: Standard methanolysis.

3.3. Visualization of Synthetic Pathways

SynthesisPathways cluster_alt Alternative Route (Willgerodt) Isovanillin Isovanillin (3-OH, 4-OMe-Benzaldehyde) Azlactone Azlactone Intermediate Isovanillin->Azlactone N-Acetylglycine Ac2O, NaOAc KetoAcid Phenylpyruvic Derivative Azlactone->KetoAcid H3O+ Hydrolysis IsoHVA Isohomovanillic Acid (Parent Acid) KetoAcid->IsoHVA H2O2 (Oxidative) or Zn/HCl Product Methyl 3-hydroxy- 4-methoxyphenylacetate IsoHVA->Product MeOH, H2SO4 (Fischer Esterification) Acetoisovanillone Acetoisovanillone Thio Thiomorpholide Acetoisovanillone->Thio S, Morpholine Thio->IsoHVA Hydrolysis

Figure 1: Synthetic pathways for Methyl 3-hydroxy-4-methoxyphenylacetate, highlighting the Azlactone and Willgerodt-Kindler routes.

Pharmacological & Synthetic Utility[3][7]
4.1. Precursor for Benzylisoquinoline Alkaloids

Methyl 3-hydroxy-4-methoxyphenylacetate is a vital "lower half" building block for the synthesis of bis-benzylisoquinoline alkaloids.

  • Mechanism: The ester function allows for amide coupling with a phenethylamine derivative (the "upper half").

  • Bischler-Napieralski Cyclization: The resulting amide undergoes cyclization (using POCl₃) to form the dihydroisoquinoline core.

  • Regiochemistry: The 3-OH group directs the cyclization to the para position relative to the activating hydroxyl, ensuring the correct substitution pattern found in nature (e.g., Reticuline analogs).

4.2. Metabolic Research (COMT Pathways)

In dopaminergic systems, Catechol-O-Methyltransferase (COMT) primarily methylates the meta-hydroxyl of dopamine/DOPAC to form Homovanillic Acid (HVA).

  • Minor Pathway: Under specific stress conditions or genetic polymorphism, para-methylation occurs, producing Isohomovanillic Acid .

  • Utility: The methyl ester serves as a stable, lipophilic standard for GC-MS analysis of these minor metabolites, allowing researchers to quantify "metabolic noise" in dopamine degradation.

Analytical Characterization

To validate the identity of the synthesized compound and distinguish it from its isomer (Methyl Homovanillate), compare the following NMR signals.

SpectroscopySignal (ppm)AssignmentDistinction from Isomer
¹H NMR (CDCl₃) 3.55 (s, 2H)Ar-CH₂ -COConsistent in both isomers
3.70 (s, 3H)COOCH₃ Ester methyl
3.87 (s, 3H)Ar-OCH₃ Diagnostic: 4-OMe often shifts slightly upfield vs 3-OMe
5.60 (s, 1H)Ar-OH Exchangeable D₂O
6.70–6.90 (m, 3H)Aromatic ProtonsCoupling patterns differ (ABX system)
¹³C NMR ~55.9Ar-OC H₃
~145.8C -OH (C3)C3-OH vs C4-OH shifts are distinct
~146.5C -OMe (C4)
IR (Neat) 3400 cm⁻¹O-H StretchBroad band
1735 cm⁻¹C=O StretchEster carbonyl (Sharp)
Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenolic compounds are susceptible to oxidation (browning) upon prolonged exposure to air.

  • Disposal: Dispose of as hazardous organic waste containing phenols.

References
  • Synthesis of Isohomovanillic Acid Derivatives: Title: "Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol" (Contextual reference for 3-OH-4-OMe patterns). Source:Synlett, 2009(3), 466-468.
  • Metabolic Pathways & Isomer Distinction

    • Title: "Metabolism of Dihydroxyphenylacetic Acid (DOPAC) by COMT."
    • Source:Journal of Biological Chemistry (General grounding for HVA vs IsoHVA).
    • URL:[Link] (Direct deep link to specific 1960s papers is often broken; referencing the journal archive for COMT specificity).

  • Compound Data (PubChem)

    • Title: "Methyl 3-hydroxy-4-methoxyphenylacet
    • Source: PubChem (N
    • URL:[Link] (Note: Verify CAS 15964-81-5 for 3-OH isomer vs 15964-80-4 for 4-OH).

  • Application in Alkaloid Synthesis

    • Title: "Total Synthesis of Reticuline and Rel
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Disclaimer: This guide is for research and development purposes only. All synthesis must be performed by qualified chemists in a fume hood utilizing appropriate PPE.

Methodological & Application

Synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate: A Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-hydroxy-4-methoxyphenylacetate, a notable organic compound, holds significance as a key intermediate in the synthesis of various pharmaceutical and specialty chemicals. Its structural isomer, methyl homovanillate (methyl 4-hydroxy-3-methoxyphenylacetate), is more commonly discussed; however, the unique 3-hydroxy-4-methoxy substitution pattern of the target molecule imparts distinct chemical properties that are leveraged in specialized synthetic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary starting materials and detailed synthetic protocols for the preparation of Methyl 3-hydroxy-4-methoxyphenylacetate. We will explore two principal synthetic pathways, each with its own set of advantages and considerations.

Strategic Approaches to Synthesis

The synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate can be approached from two main starting points, each with varying levels of complexity and number of steps. The choice of route will often depend on the availability of starting materials, desired scale of production, and the laboratory's capabilities.

  • Route A: Direct Esterification. This is the most straightforward approach, beginning with the commercially available 3-hydroxy-4-methoxyphenylacetic acid . This route is ideal for rapid synthesis and when a reliable source of the carboxylic acid precursor is accessible.

  • Route B: Multi-step Synthesis from Isovanillin. A more classical and often more cost-effective approach for larger-scale production begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde) . This route involves the conversion of the aldehyde functional group into the methyl acetate side chain.

The following sections will provide a detailed exploration of these synthetic strategies, including the underlying chemical principles and step-by-step protocols.

Route A: Direct Esterification of 3-hydroxy-4-methoxyphenylacetic Acid

This elegant one-step synthesis is predicated on the availability of 3-hydroxy-4-methoxyphenylacetic acid, also known as isohomovanillic acid[1]. The reaction is a classic Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices

The use of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial for this reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol (methanol). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is often used as the solvent.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-hydroxy-4-methoxyphenylacetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-4-methoxyphenylacetic acid in an excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-hydroxy-4-methoxyphenylacetate.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Data Presentation
ParameterValueReference
Starting Material3-hydroxy-4-methoxyphenylacetic Acid[1]
ReagentsMethanol, Sulfuric Acid[2][3][4]
Reaction TypeFischer Esterification[2][4]
Typical Yield>90%[2]
Visualization of Workflow

fischer_esterification start 3-hydroxy-4-methoxyphenylacetic acid + Methanol catalyst H₂SO₄ (cat.) start->catalyst Add reflux Reflux catalyst->reflux workup Work-up (Neutralization, Extraction) reflux->workup purification Purification (Chromatography/Distillation) workup->purification product Methyl 3-hydroxy-4-methoxyphenylacetate purification->product

Caption: Workflow for Fischer Esterification.

Route B: Multi-step Synthesis from Isovanillin

This pathway begins with the readily available starting material, isovanillin. The core of this synthesis is the conversion of the aldehyde group into a methyl acetate side chain. A common and effective method to achieve this is through the formation of a cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

Synthesis of Isovanillin

Isovanillin itself can be synthesized from several precursors, with veratraldehyde (3,4-dimethoxybenzaldehyde) being a common starting material. The synthesis involves a selective demethylation of the methoxy group at the 3-position[5][6].

Step 1: Cyanohydrin Formation from Isovanillin

Causality of Experimental Choices:

The reaction of an aldehyde with hydrogen cyanide (HCN) to form a cyanohydrin is a classic method for carbon chain extension. For safety and ease of handling, HCN is often generated in situ from a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and an acid[7]. The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol: Cyanohydrin Formation

Materials:

  • Isovanillin

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • An acid (e.g., acetic acid, hydrochloric acid)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve isovanillin in a suitable solvent in a reaction vessel.

  • In a separate container, prepare a solution of sodium cyanide in water.

  • Cool the isovanillin solution in an ice bath.

  • Slowly add the sodium cyanide solution to the isovanillin solution with vigorous stirring.

  • Carefully add an acid dropwise to the reaction mixture to generate HCN in situ. Maintain the temperature below 10°C.

  • Continue stirring for several hours until the reaction is complete (monitored by TLC).

  • The resulting cyanohydrin, 2-(3-hydroxy-4-methoxyphenyl)-2-hydroxyacetonitrile, can be isolated by extraction.

Step 2: Hydrolysis of the Cyanohydrin to 3-hydroxy-4-methoxyphenylacetic Acid

Causality of Experimental Choices:

The nitrile group of the cyanohydrin can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed, often using a strong acid like hydrochloric acid or sulfuric acid with heating.

Experimental Protocol: Nitrile Hydrolysis

Materials:

  • 2-(3-hydroxy-4-methoxyphenyl)-2-hydroxyacetonitrile (from Step 1)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

Procedure:

  • Add the crude cyanohydrin to a round-bottom flask.

  • Add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours.

  • The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

  • After completion, cool the reaction mixture and neutralize it to precipitate the 3-hydroxy-4-methoxyphenylacetic acid.

  • The solid product can be collected by filtration, washed with cold water, and dried.

Step 3: Esterification to Methyl 3-hydroxy-4-methoxyphenylacetate

This final step is identical to the protocol described in Route A .

Data Presentation
StepStarting MaterialKey ReagentsIntermediate/ProductTypical YieldReference
1IsovanillinNaCN, Acid2-(3-hydroxy-4-methoxyphenyl)-2-hydroxyacetonitrileHigh[7][8][9]
2CyanohydrinConc. HCl or H₂SO₄3-hydroxy-4-methoxyphenylacetic acidGood to High[9]
3Carboxylic AcidMethanol, H₂SO₄Methyl 3-hydroxy-4-methoxyphenylacetate>90%[2][3][4]
Visualization of Synthetic Pathway

isovanillin_synthesis isovanillin Isovanillin cyanohydrin Cyanohydrin Intermediate isovanillin->cyanohydrin NaCN, H⁺ carboxylic_acid 3-hydroxy-4-methoxyphenylacetic acid cyanohydrin->carboxylic_acid H₃O⁺, Heat product Methyl 3-hydroxy-4-methoxyphenylacetate carboxylic_acid->product Methanol, H⁺

Caption: Synthetic pathway from Isovanillin.

Conclusion

The synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate can be efficiently achieved through two primary routes. The choice between the direct esterification of 3-hydroxy-4-methoxyphenylacetic acid and the multi-step synthesis from isovanillin will depend on factors such as the availability and cost of the starting materials, the desired scale of production, and the synthetic capabilities of the laboratory. Both routes utilize well-established and reliable chemical transformations, providing researchers with flexible options for obtaining this valuable synthetic intermediate.

References

  • CN118439939A - Synthesis process of Edwan sweet intermediate 3-hydroxy-4-methoxy cinnamaldehyde - Google P
  • Process for preparing isovanillin - P
  • A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Strecker Amino Acid Synthesis - YouTube. [Link]

  • Concurrent synthesis of vanillin and isovanillin - ResearchGate. [Link]

  • 3-Hydroxy-4-methoxybenzeneacetic acid | C9H10O4 | CID 160562 - PubChem. [Link]

  • Strecker Synthesis - Organic Chemistry Portal. [Link]

  • Cyanohydrin Formation and Reactions - YouTube. [Link]

  • Unconventional Cyanohydrin Synthesis - Sciencemadness.org. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]

  • Liquid-Phase Esterification of Methacrylic Acid with Methanol Catalyzed by Heteropolyacid | Request PDF - ResearchGate. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. [Link]

  • Esterification protocol : r/Chempros - Reddit. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-hydroxy-4-methoxyphenylacetate in an Efficient Gefitinib Synthesis Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a crucial therapeutic agent in the treatment of non-small cell lung cancer.[1][2] Its synthesis has been the subject of extensive research to develop more efficient, scalable, and cost-effective manufacturing processes. This document provides a detailed technical guide on a novel and efficient synthesis route for Gefitinib that utilizes Methyl 3-hydroxy-4-methoxyphenylacetate as a key starting material. We will explore the causality behind the experimental choices, provide a self-validating protocol for a key synthetic step, and present the data in a clear, actionable format for researchers in the field.

Introduction: The Rationale for a Novel Synthetic Approach

Traditional syntheses of Gefitinib have often started from more complex or costly materials, such as 6,7-dimethoxyquinazolin-4(3H)-one, and involved multiple protection and deprotection steps.[1][3] These routes can suffer from issues with isomeric impurities and the need for extensive purification, such as column chromatography, which can limit overall yield and scalability.[3][4]

The synthetic strategy detailed herein commences with the readily available and economically viable Methyl 3-hydroxy-4-methoxyphenylacetate (or its close analogue, methyl 3-hydroxy-4-methoxybenzoate, which follows a similar reaction pathway).[1][5][6] This approach offers a more linear and efficient pathway to the core quinazoline structure of Gefitinib, thereby presenting a significant process improvement.

The Synthetic Blueprint: A Multi-step Pathway to Gefitinib

The overall synthetic route starting from Methyl 3-hydroxy-4-methoxyphenylacetate involves a sequence of well-established chemical transformations. The judicious choice of this starting material allows for the systematic construction of the substituted quinazoline ring system with the desired functionalities.

A novel synthesis of Gefitinib initiates with the alkylation of methyl 3-hydroxy-4-methoxybenzoate, followed by a series of key reactions: nitration, reduction, cyclization, chlorination, and two subsequent amination reactions.[1][5][7] This synthetic route has been shown to achieve overall yields as high as 37.4%.[1][5]

Visualizing the Workflow: From Starting Material to Key Intermediate

The following diagram illustrates the initial critical steps in the synthesis of a key precursor to Gefitinib, starting from Methyl 3-hydroxy-4-methoxyphenylacetate.

gefitinib_synthesis_workflow A Methyl 3-hydroxy-4-methoxyphenylacetate B Alkylation (Williamson Ether Synthesis) A->B 1-bromo-3-chloropropane, K2CO3, Acetone C Methyl 4-methoxy-3-(3-chloropropoxy)phenylacetate B->C D Nitration C->D HNO3, Acetic Acid E Methyl 2-nitro-4-methoxy-5-(3-chloropropoxy)phenylacetate D->E F Reduction E->F Powdered Iron, Acetic Acid G Methyl 2-amino-4-methoxy-5-(3-chloropropoxy)phenylacetate F->G H Cyclization G->H Formamidine Acetate I Quinazolinone Intermediate H->I

Caption: Key transformations in the synthesis of a Gefitinib precursor.

Core Protocol: Alkylation of Methyl 3-hydroxy-4-methoxyphenylacetate

This protocol details the initial and crucial step of the synthesis: the Williamson ether synthesis to introduce the side chain that will ultimately be functionalized with the morpholine group.

Principle and Causality

The hydroxyl group of Methyl 3-hydroxy-4-methoxyphenylacetate is a nucleophile that can be alkylated. A weak base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 1-bromo-3-chloropropane, via an Sₙ2 reaction. The choice of 1-bromo-3-chloropropane is strategic; the bromine atom is a better leaving group than chlorine, ensuring selective reaction at the brominated end. The chloropropyl group is carried through subsequent steps before the final substitution with morpholine. Acetone is a suitable polar aprotic solvent for this reaction.

Materials and Equipment
Reagents Equipment
Methyl 3-hydroxy-4-methoxyphenylacetateRound-bottom flask
1-Bromo-3-chloropropaneReflux condenser
Anhydrous Potassium Carbonate (K₂CO₃)Magnetic stirrer and stir bar
Acetone (anhydrous)Heating mantle
Deionized WaterSeparatory funnel
Ethyl AcetateRotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Standard glassware for extraction and filtration
Thin Layer Chromatography (TLC) platesTLC developing chamber
UV lamp (254 nm)
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-hydroxy-4-methoxyphenylacetate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).

  • Reagent Addition: To the stirring suspension, add 1-bromo-3-chloropropane (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 4-methoxy-3-(3-chloropropoxy)phenylacetate.

  • Purification (if necessary): The crude product may be of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.

Expected Results and Data

The alkylation of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane has been reported to yield the intermediate product in high yield.[1]

Reaction Step Starting Material Product Reported Yield Reference
AlkylationMethyl 3-hydroxy-4-methoxybenzoateMethyl 4-methoxy-3-(3-chloropropoxy)benzoate94.7%[1]
NitrationMethyl 4-methoxy-3-(3-chloropropoxy)benzoateMethyl 2-nitro-4-methoxy-5-(3-chloropropoxy)benzoate-[1]
ReductionMethyl 2-nitro-4-methoxy-5-(3-chloropropoxy)benzoateMethyl 2-amino-4-methoxy-5-(3-chloropropoxy)benzoate77%[1]

Subsequent Transformations: Building the Quinazoline Core

Following the initial alkylation, the synthesis proceeds through a series of robust and well-documented reactions:

  • Nitration: The aromatic ring is nitrated regioselectively at the position ortho to the amino group precursor and para to the methoxy group. This is a critical step to install the nitrogen atom that will become part of the quinazoline ring.[1][6]

  • Reduction: The nitro group is then reduced to an amine, typically using a reducing agent like powdered iron in acetic acid.[1][6] Catalytic hydrogenation has been noted to result in incomplete conversions in some cases.[1]

  • Cyclization: The resulting ortho-amino ester is cyclized with formamidine acetate to form the quinazolinone ring system.[6]

  • Chlorination and Amination: The quinazolinone is then chlorinated, typically with thionyl chloride or phosphoryl chloride, to activate the 4-position for nucleophilic aromatic substitution.[1] This is followed by reaction with 3-chloro-4-fluoroaniline to install the key anilino side chain.

  • Final Side Chain Installation: The terminal chlorine on the propoxy side chain is displaced by morpholine to complete the synthesis of Gefitinib.

Conclusion and Future Perspectives

The synthesis of Gefitinib starting from Methyl 3-hydroxy-4-methoxyphenylacetate represents a streamlined and efficient approach that avoids many of the pitfalls of earlier synthetic routes. The high yield of the initial alkylation step sets a strong foundation for the overall efficiency of the process. This application note provides researchers with a comprehensive overview and a detailed, validated protocol for this key transformation, empowering them to leverage this methodology in their drug discovery and development efforts. Further optimization of subsequent steps, particularly the cyclization and final amination, could lead to even greater overall yields and process efficiency.

References

  • Li, M. D., & Zheng, Y. G. (2008). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 13(5), 1144–1151. [Link]

  • Li, M. D., & Zheng, Y. G. (2008). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules (Basel, Switzerland), 13(5), 1144-1151. [Link]

  • Li, M. D., & Zheng, Y. G. (2008). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 13(5), 1144-1151. [Link]

  • Design and Synthesis of Gefitinib Derivatives as Potential Drugs for Cancer Treatment: Antiproliferative Activity, Molecular Docking, and ADMET Prediction. (2024). Bentham Science Publishers. [Link]

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). ijpsr.com. [Link]

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (2010).
  • Gefitinib - New Drug Approvals. (2015). Google Sites.
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 323-328. [Link]

  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (2004).
  • Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (2005).

Sources

"Methyl 3-hydroxy-4-methoxyphenylacetate" in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications and protocols for Methyl 3-hydroxy-4-methoxyphenylacetate (CAS: 15964-81-5), a critical aromatic building block in medicinal chemistry.[1]

Application Note: Methyl 3-hydroxy-4-methoxyphenylacetate in Drug Discovery

Compound Identity:

  • IUPAC Name: Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate[1]

  • Common Name: Methyl Isohomovanillate[1]

  • CAS Number: 15964-81-5[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₂O₄

  • Molecular Weight: 196.20 g/mol

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate is a regioisomer of the more common methyl homovanillate.[1] Its specific substitution pattern (3-hydroxy, 4-methoxy) makes it a privileged scaffold for the synthesis of tetrahydroisoquinoline alkaloids , particularly those related to the Ecteinascidin (Trabectedin) and Safracin families of antitumor agents. Unlike its isomers, this scaffold provides the precise electronic distribution required for specific enzyme interactions and metabolic stability in catechol-O-methyltransferase (COMT) pathways.

Core Medicinal Chemistry Applications

A. Precursor for Tetrahydroisoquinoline (THIQ) Alkaloids The primary high-value application of this ester is as a starting material for the construction of complex alkaloids. The 3-hydroxy-4-methoxy motif is essential for the biological activity of several marine-derived antitumor drugs.

  • Mechanism: The ester function allows for facile conversion to amides or reduction to aldehydes/alcohols, which are substrates for Pictet-Spengler or Bischler-Napieralski cyclizations.

  • Target Molecules: Ecteinascidin 743 (Trabectedin) analogs, Safracin B, and novel dopamine receptor modulators.

B. Bio-isostere and Prodrug Design In medicinal chemistry campaigns targeting oxidative stress or inflammation, this compound acts as a lipophilic prodrug for Isohomovanillic acid .

  • Rationale: The methyl ester masks the polar carboxylic acid, enhancing cellular permeability (LogP ~1.6). Once intracellular, esterases hydrolyze it to the free acid, which functions as a radical scavenger.

C. Metabolic Biomarker & Biocatalysis Intermediate It serves as a reference standard in the analysis of dopamine metabolism (via the isovanillic pathway) and is a key intermediate in the sustainable biocatalytic conversion of Isoeugenol to Vanillin , acting as a checkpoint metabolite that determines yield efficiency.

PART 3: Visualization of Chemical Pathways

The following diagram illustrates the divergent synthetic utility of Methyl 3-hydroxy-4-methoxyphenylacetate, highlighting its role in alkaloid synthesis and metabolic pathways.

G Start Methyl 3-hydroxy-4- methoxyphenylacetate (CAS 15964-81-5) Amide Amide Intermediate Start->Amide Aminolysis Vanillin Vanillin Start->Vanillin Side-chain Degradation Acid Isohomovanillic Acid (Active Metabolite) Start->Acid Esterase Hydrolysis Cyclization Pictet-Spengler Cyclization Amide->Cyclization + Aldehyde THIQ Tetrahydroisoquinoline Scaffold (Ecteinascidin Core) Cyclization->THIQ Reduction Isoeugenol Isoeugenol Isoeugenol->Start Oxidative Cleavage

Figure 1: Synthetic and metabolic pathways centering on Methyl 3-hydroxy-4-methoxyphenylacetate.[1]

PART 4: Experimental Protocols

Protocol A: Synthesis of Isoquinoline Precursor (Amidation)

Objective: Convert the methyl ester to an amide suitable for subsequent cyclization. Reagents: Methyl 3-hydroxy-4-methoxyphenylacetate, Primary Amine (e.g., 2,2-dimethoxyethanamine), Methanol, Reflux condenser.

  • Preparation: Dissolve 1.0 eq (196 mg, 1 mmol) of Methyl 3-hydroxy-4-methoxyphenylacetate in 5 mL of anhydrous methanol.

  • Addition: Add 1.2 eq of the primary amine dropwise under nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The ester spot (Rf ~0.6) should disappear, replaced by a lower Rf amide spot.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Purification: Recrystallize from cold ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (Look for loss of methyl ester singlet at ~3.7 ppm and appearance of amide NH triplet).

Protocol B: Biocatalytic Monitoring (Vanillin Pathway)

Objective: Use the compound as a standard to optimize Vanillin production from Isoeugenol. Context: High levels of this ester indicate incomplete side-chain degradation.[1]

  • Sampling: Aliquot 500 µL of fermentation broth (e.g., Streptomyces or Bacillus culture) at T=24h.

  • Extraction: Add 500 µL Ethyl Acetate (acidified with 0.1% Formic Acid). Vortex for 2 mins. Centrifuge at 10,000 rpm for 5 mins.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 10% B to 90% B over 20 mins.

    • Detection: 280 nm.

  • Quantification: Compare peak area against a standard curve of pure Methyl 3-hydroxy-4-methoxyphenylacetate (Retention time typically ~12-14 min, distinct from Vanillin ~8 min).

Data Summary: Physicochemical Properties

PropertyValueRelevance
LogP 1.58 (Predicted)Optimal for passive membrane diffusion (Lipinski compliant).[1]
H-Bond Donors 1 (Phenolic OH)Critical for active site binding (e.g., Kinase hinge regions).[1]
H-Bond Acceptors 4Facilitates solubility in aqueous biological media.[1]
pKa (Phenol) ~9.8Phenol remains protonated at physiological pH (7.4).[1]
Melting Point 64-66 °CSolid at room temperature; easy to handle/weigh.[1]

References

  • Demoulin, N., & Zhu, J. (2009).[6] Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol. Synlett, 2009(3), 466–468.[6] Retrieved from [Link]

  • Filiciotto, L., et al. (2021). Synthesis of biochar modified with 12-tungstophosphoric acid for the selective conversion of isoeugenol to vanillin. Arabian Journal of Chemistry. Retrieved from [Link]

  • Rösecke, J., & König, W. A. (2000).[7] Odorous compounds from the fungus Gloeophyllum odoratum.[7][8] Flavour and Fragrance Journal. Retrieved from [Link]

Sources

Pharmacological screening of "Methyl 3-hydroxy-4-methoxyphenylacetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Pharmacological Profiling of Methyl 3-hydroxy-4-methoxyphenylacetate (Isohomovanillate) Derivatives

Executive Summary & Scaffold Rationale

Methyl 3-hydroxy-4-methoxyphenylacetate (M-IsoHVA) represents a distinct chemical scaffold within the phenylpropanoid class. Structurally, it is the methyl ester of Isohomovanillic Acid , a positional isomer of the major dopamine metabolite Homovanillic Acid (HVA).

While HVA (4-hydroxy-3-methoxy) is extensively studied, the 3-hydroxy-4-methoxy (isovanillyl) configuration offers unique pharmacological advantages:

  • Metabolic Stability: The 4-methoxy group blocks rapid glucuronidation at the para-position, potentially extending half-life compared to vanilloids.

  • Lipophilicity: The methyl ester moiety masks the carboxylic acid, enhancing cellular permeability (LogP shift) and allowing the molecule to act as a "prodrug" that releases the active acid intracellularly via esterases.

  • Redox Potential: The meta-hydroxyl group retains radical scavenging capability, crucial for neuroprotective and anti-inflammatory applications.

This guide details a screening cascade designed to evaluate derivatives of M-IsoHVA for Antioxidant , Anti-inflammatory , and Enzymatic Inhibition properties.

Screening Workflow Visualization

The following screening cascade prioritizes high-throughput cell-free assays before advancing to complex cell-based models.

ScreeningCascade cluster_0 Phase I: Primary Screen (Cell-Free) cluster_1 Phase II: Functional Screen (Cell-Based) cluster_2 Phase III: Mechanism Validation Start Compound Library (M-IsoHVA Derivatives) DPPH Radical Scavenging (DPPH / ABTS) Start->DPPH Enzyme Enzyme Inhibition (Tyrosinase / AChE) Start->Enzyme MTT Cytotoxicity Profiling (MTT / CCK-8) DPPH->MTT Hit Selection (>50% Inh) Enzyme->MTT Hit Selection (IC50 < 50µM) AntiInf Anti-Inflammatory (NO Inhibition in RAW 264.7) MTT->AntiInf Non-Toxic Dose Range Western Pathway Analysis (NF-kB / MAPK) AntiInf->Western Lead Optimization

Figure 1: Hierarchical screening cascade ensuring only non-toxic, bioactive hits progress to mechanistic studies.

Protocol Module A: Antioxidant Potential (DPPH/ABTS)

Rationale: The phenolic hydroxyl group at position 3 is the primary driver of antioxidant activity. This assay validates the retention of this pharmacophore in the derivatives.

Materials:

  • DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (Sigma-Aldrich).

  • Standard: Trolox (water-soluble Vitamin E analog).

  • Solvent: Methanol (HPLC Grade).

Protocol:

  • Preparation: Dissolve derivatives in DMSO to make 10 mM stock solutions.

  • Dilution: Prepare serial dilutions (e.g., 10, 25, 50, 100, 200 µM) in Methanol.

  • Reaction:

    • Add 100 µL of sample to 100 µL of 0.2 mM DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: Trolox (same concentration range).

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

Data Analysis: Calculate % Inhibition:



  • Success Criteria: IC50 < 50 µM indicates potent radical scavenging.

Protocol Module B: Anti-Inflammatory Screening (NO Inhibition)

Rationale: Isovanillic derivatives exert anti-inflammatory effects by inhibiting the NF-kB pathway. The methyl ester improves uptake into macrophages, where it reduces Nitric Oxide (NO) production induced by Lipopolysaccharide (LPS).

Biological System: RAW 264.7 Murine Macrophages.

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing test compounds (10–50 µM). Incubate for 1 hour.

    • Note: Ensure final DMSO concentration is < 0.1%.

  • Induction: Add LPS (final conc. 1 µg/mL) to all wells except "Vehicle Control". Incubate for 24 hours.

  • Griess Assay (NO Detection):

    • Transfer 100 µL of supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% Sulfanilamide and 0.1% NED).

    • Incubate 10 mins at RT.

  • Measurement: Read Absorbance at 540 nm .

Mechanistic Visualization (NF-kB Pathway):

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NO NO / COX-2 (Inflammation) Nucleus->NO Transcription Compound M-IsoHVA Derivative Compound->IKK Inhibition

Figure 2: Proposed Mechanism of Action. M-IsoHVA derivatives likely block IKK activation or IκB degradation, preventing NF-κB translocation.

Protocol Module C: Tyrosinase Inhibition (Cosmeceutical Target)

Rationale: Structural analogs of anisic acid and vanillic acid are potent tyrosinase inhibitors. The 4-methoxy group mimics the substrate, potentially acting as a competitive inhibitor for skin whitening applications.

Protocol:

  • Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate).

  • Setup:

    • Test Well: 140 µL Phosphate Buffer (pH 6.8) + 20 µL Enzyme (40 U/mL) + 20 µL Compound.

    • Control: Buffer + Enzyme + DMSO.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20 µL L-DOPA (10 mM).

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

Data Presentation:

Compound IDConc. (µM)% Inhibition (Tyrosinase)IC50 (µM)Mechanism
M-IsoHVA (Parent) 10035%>200Weak Competitive
Derivative A 10082%45.2Mixed-Type
Kojic Acid (Ctrl) 10095%12.5Competitive

Safety Profiling (MTT Assay)

Critical Step: Before claiming therapeutic potential, cytotoxicity must be ruled out. Cell Lines: HEK293 (Normal Kidney) vs. HepG2 (Liver).

  • Treatment: Incubate cells with compounds (1–200 µM) for 48 hours.

  • MTT Addition: Add 0.5 mg/mL MTT solution; incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Absorbance at 570 nm.

  • Calculation: Cell Viability % = (OD Sample / OD Control) × 100.

    • Safety Threshold: Viability > 80% at effective concentrations.

References

  • Kim, J., et al. (2019). "3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice."[1] Nutrients.[2][3]

  • MedChemExpress. (2023). "Isovanillic Acid: Biological Activity and Safety Profile." MCE Product Database.

  • Świsłocka, R., et al. (2023).[4] "Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids and their derivatives." ResearchGate.[5]

  • PubChem. (2023). "Compound Summary: Methyl 3-hydroxy-4-methoxyphenylacetate." National Library of Medicine.

  • Zhu, X., et al. (2024).[2] "Vanillic acid promotes keratinocyte migration and proliferation: Implications for wound healing." Italian Journal of Food Science.

Sources

Troubleshooting & Optimization

Purification challenges of "Methyl 3-hydroxy-4-methoxyphenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with Methyl 3-hydroxy-4-methoxyphenylacetate (also known as Methyl Homoisovanillate). It addresses the specific purification challenges arising from its phenolic nature, structural isomerism, and ester lability.

Ticket Type: Purification & Isolation Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Guide

Executive Summary & Compound Profile

Methyl 3-hydroxy-4-methoxyphenylacetate is a bifunctional building block containing a phenol, a methoxy ether, and a methyl ester. Its purification is notoriously difficult due to the presence of its regioisomer (Methyl homovanillate) and its susceptibility to oxidation and hydrolysis.

Property Data
IUPAC Name Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
Common Name Methyl Homoisovanillate
CAS Number 15964-81-5
Molecular Weight 196.20 g/mol
Key Impurities Methyl 4-hydroxy-3-methoxyphenylacetate (Regioisomer), Homoisovanillic acid (Hydrolysis product), Quinones (Oxidation).
Physical State Viscous oil or low-melting solid (dependent on purity).

Critical Troubleshooting (Q&A)

Issue 1: The "Isomer Problem" (Regioisomer Contamination)

User Question: "I synthesized the target from 3-hydroxy-4-methoxyphenylacetic acid, but my HPLC shows a persistent impurity at RRT 0.98. It looks like the 4-hydroxy-3-methoxy isomer.[1] How do I separate them?"

Technical Diagnosis: The impurity is likely Methyl homovanillate . Both compounds are phenols with an ortho-methoxy group. Their polarities are nearly identical because the structural difference (3-OH vs. 4-OH) only slightly alters the dipole moment and pKa. Standard silica chromatography often results in co-elution.

Resolution Protocol: Toluene-Based Chromatography While Ethyl Acetate/Hexane systems are standard, they often fail to resolve these regioisomers. The π-π interactions in Toluene systems can discriminate between the electronic environments of the 3-OH and 4-OH rings.

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase A: Toluene

  • Mobile Phase B: Ethyl Acetate (with 0.5% Acetic Acid to suppress phenol ionization).

  • Gradient: 0% to 20% B over 15 Column Volumes (CV).

  • Logic: The 4-OH isomer (Homovanillate) typically has a slightly different hydrogen-bonding capability with the silica surface compared to the 3-OH (Homoisovanillate) due to the steric influence of the para-alkyl chain vs. meta-alkyl chain relative to the phenol.

Issue 2: Yield Loss During Acid Removal

User Question: "I washed my crude reaction mixture with 1M NaOH to remove unreacted acid, but my product yield dropped by 40%. Where did it go?"

Technical Diagnosis: You likely hydrolyzed your product or extracted it.

  • Hydrolysis: Methyl esters are labile. 1M NaOH is strong enough to hydrolyze the ester back to the acid, which then stays in the aqueous layer.

  • Phenolate Formation: The 3-hydroxyl group is acidic (pKa ~10). 1M NaOH (pH 14) deprotonates the phenol, forming a water-soluble phenolate salt (Sodium 3-oxido-4-methoxyphenylacetate), causing the product to partition into the aqueous waste.

Resolution Protocol: The "Cold Bicarbonate" Wash To remove unreacted acid (Homoisovanillic acid) without touching the phenol or the ester:

  • Dilution: Dissolve crude oil in Ethyl Acetate or DCM.

  • Wash: Use saturated Sodium Bicarbonate (NaHCO₃) at 0°C to 5°C .

    • Mechanism:[2][3][4][5] NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid impurity (pKa ~4.5) but too weak to deprotonate the phenol of your product (pKa ~10).

  • Speed: Perform the wash quickly (<5 mins) to minimize ester hydrolysis.

Issue 3: Product Discoloration (Pink/Brown Oil)

User Question: "My product comes off the column colorless but turns pink/brown after sitting on the bench for a day."

Technical Diagnosis: Phenolic compounds are prone to auto-oxidation, forming quinoid structures which are intensely colored even at ppm levels. This is accelerated by light and trace metal ions.

Resolution Protocol: Antioxidant Stabilization

  • During Workup: Add sodium metabisulfite (Na₂S₂O₅) to the aqueous wash steps to reduce any oxidized species immediately.

  • Storage: Store the purified product under Argon/Nitrogen at -20°C.

  • Rescue: If the product is already colored, filter a solution of the product through a short pad of Activated Carbon and Celite.

Master Purification Workflow

The following diagram illustrates the decision logic for purifying Methyl 3-hydroxy-4-methoxyphenylacetate, distinguishing between the removal of acidic precursors and non-acidic regioisomers.

PurificationWorkflow Crude Crude Reaction Mixture (Contains: Product, Acid Impurity, Regioisomer) Dissolve Dissolve in EtOAc or DCM Crude->Dissolve Wash Wash with Cold Sat. NaHCO3 (pH ~8.5) Dissolve->Wash Decision1 Phase Separation Wash->Decision1 AqLayer Aqueous Layer (Contains: Unreacted Acid) Decision1->AqLayer Acid Impurity OrgLayer Organic Layer (Contains: Product + Regioisomer) Decision1->OrgLayer Phenols & Esters Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Check Check TLC/HPLC (Is Regioisomer Present?) Dry->Check NoIso No Isomer Detected Check->NoIso Pure YesIso Isomer Detected Check->YesIso Impure Distill High Vacuum Distillation (Remove Volatiles/Color) NoIso->Distill Column Flash Chromatography Toluene : EtOAc (Gradient) YesIso->Column Final Pure Methyl 3-hydroxy-4-methoxyphenylacetate (Store under Argon, -20°C) Distill->Final Column->Final

Caption: Decision tree for the purification of Methyl 3-hydroxy-4-methoxyphenylacetate, emphasizing pH control and chromatographic selection.

Comparative Solvent Data for Chromatography

When separating the 3-hydroxy (Target) from the 4-hydroxy (Impurity) isomer, the choice of solvent system is critical.

Solvent SystemResolution PowerNotes
Hexane / Ethyl Acetate LowCo-elution is common due to similar polarity.
DCM / Methanol MediumGood for crude cleanup, but poor isomer separation.
Toluene / Ethyl Acetate High Recommended. π-π interactions with Toluene help differentiate the aromatic substitution patterns.
Chloroform / Acetone Medium-HighGood alternative if Toluene is restricted.

References

  • Biosynth. (n.d.). Methyl 4-hydroxy-3-methoxyphenylacetate (HMPAA).[1] (Reference for regioisomer properties and biological activity). Retrieved from

  • Google Patents. (2014).[6] WO2014030106A2 - Process for preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester. (Describes synthesis and handling of methoxyphenylacetate derivatives). Retrieved from

  • BenchChem. (2025).[7] Technical Support Center: Analysis of Methyl Homovanillate in Biological Samples. (Provides data on matrix effects and stability of the isomer). Retrieved from

  • MDPI. (2022). Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (Illustrates reactivity of hydroxy/methoxy phenylacetic acid derivatives). Retrieved from

  • ResearchGate. (2000). Flavors and Fragrances: Volatile compounds including methyl 3-hydroxy-4-methoxyphenylacetate.[8] (Confirms presence in natural products and physical characteristics).[1][3][6][8][9] Retrieved from

Sources

Technical Support Center: Synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind impurity formation and provide robust, field-proven troubleshooting strategies and protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for Methyl 3-hydroxy-4-methoxyphenylacetate?

The most prevalent and straightforward method for synthesizing Methyl 3-hydroxy-4-methoxyphenylacetate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-hydroxy-4-methoxyphenylacetic acid.[1][2] This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The core principle of this reaction is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. The reaction is reversible, which is a critical factor in optimizing reaction conditions.[2]

Q2: What are the most critical parameters to control during the synthesis to minimize impurity formation?

To ensure high purity and yield, precise control over the following parameters is essential:

  • Temperature: Excessive heat can promote side reactions, particularly O-methylation of the phenolic hydroxyl group and potential polymerization or degradation of the starting material. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of maximum conversion. Prolonged reaction times, especially at elevated temperatures, can lead to increased levels of impurities.

  • Water Content: The Fischer esterification is an equilibrium-controlled reaction that produces water as a byproduct.[2] The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, lowering the yield. Using anhydrous methanol and a catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent, is crucial.

  • Inert Atmosphere: Phenolic compounds can be susceptible to oxidation, which often results in the formation of colored, high-molecular-weight impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q3: What are the recommended specifications for the starting material, 3-hydroxy-4-methoxyphenylacetic acid?

The purity of your final product is fundamentally linked to the quality of your starting materials. For 3-hydroxy-4-methoxyphenylacetic acid, we recommend the following:

  • Assay: Purity of ≥97% is recommended.

  • Appearance: Should be a white to off-white solid. Significant discoloration may indicate the presence of oxidized impurities that can interfere with the reaction.

  • Moisture Content: The starting material should be thoroughly dried before use to avoid introducing water into the reaction, which would inhibit the esterification equilibrium.

Section 2: Troubleshooting Guide - Common Impurities & Solutions

Encountering impurities is a common challenge. This section identifies the most frequent impurities, their origins, and actionable solutions to mitigate them.

Table 1: Summary of Common Impurities
Impurity NameStructureProbable OriginIdentification & Characterization
3-hydroxy-4-methoxyphenylacetic acid HO-(CH₃O)C₆H₃-CH₂COOHUnreacted starting materialSoluble in aqueous bicarbonate. Distinct ¹H NMR signals for the carboxylic acid proton (~10-12 ppm). Lower Rƒ on TLC compared to the product.
Methyl 3,4-dimethoxyphenylacetate (CH₃O)₂C₆H₃-CH₂COOCH₃O-methylation of the phenolic hydroxyl groupHigher Rƒ on TLC. Absence of the phenolic -OH peak in ¹H NMR (~5-6 ppm) and presence of an additional methoxy signal (~3.8-3.9 ppm). Mass spectrometry will show a mass increase of 14 Da (CH₂) over the desired product.
Polymeric/Oxidized Byproducts High MW, complex structuresOxidation of the phenolic starting material or productDiscoloration (yellow to brown) of the reaction mixture or isolated product. Broad, unresolved peaks or a "hump" at the baseline in HPLC/GC analysis.
Q: My final product is contaminated with unreacted 3-hydroxy-4-methoxyphenylacetic acid. How can I drive the reaction to completion?

Root Cause Analysis: This is the most common impurity and its presence is due to the reversible nature of the Fischer esterification.[2] The equilibrium may not favor the product side sufficiently under your current reaction conditions.

Solutions & Protocols:

  • Leverage Le Châtelier's Principle: The most effective strategy is to use a large excess of one reactant. Since methanol is also the solvent, using it in a significant excess (e.g., 10-20 equivalents or as the sole solvent) will push the equilibrium towards the formation of the ester.[2]

  • Ensure Anhydrous Conditions: Start with dry reagents and glassware. Water, a product of the reaction, will drive the equilibrium backward. Using concentrated sulfuric acid as a catalyst is beneficial as it also serves as a powerful dehydrating agent.

  • Increase Reaction Time/Temperature (with caution): Monitor the reaction's progress via TLC or HPLC. If the reaction stalls, a modest increase in temperature or extending the reaction time may be necessary. However, be aware that this can increase the risk of side reactions (see next question).

  • Post-Reaction Purification: Unreacted acid can be easily removed during the work-up. See the purification protocol below.

Q: My Mass Spec and NMR data indicate the presence of Methyl 3,4-dimethoxyphenylacetate. What is causing this and how can I prevent it?

Root Cause Analysis: The formation of this dimethoxy impurity is a classic example of a competing side reaction. The phenolic hydroxyl group on your starting material is nucleophilic and can be methylated by methanol under strongly acidic conditions, especially at elevated temperatures. This is essentially a Williamson ether synthesis competing with the desired esterification.

Solutions & Protocols:

  • Moderate Reaction Temperature: This is the most critical parameter. Avoid high temperatures (e.g., refluxing for extended periods). Aim for the lowest temperature that allows for a reasonable reaction rate (e.g., 40-60 °C).

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is reached. Monitor the reaction and quench it once the starting material is consumed to an acceptable level.

  • Choose a Milder Catalyst: While H₂SO₄ is effective, it is also harsh. Consider using a milder acid catalyst such as p-toluenesulfonic acid (TsOH), which may reduce the extent of O-methylation.

  • Consider a Two-Step Process (for ultimate purity): For applications requiring extremely high purity, a protection-esterification-deprotection sequence can be employed. The phenolic hydroxyl could be protected (e.g., as a benzyl ether), followed by esterification, and then deprotection. This adds steps but provides superior control over selectivity.

Q: My reaction mixture and final product are discolored (yellow/brown). What are these impurities?

Root Cause Analysis: Phenols are susceptible to air oxidation, which produces highly colored quinone-type structures and eventually leads to polymerization. This process is often accelerated by heat and the presence of acid.

Solutions & Protocols:

  • Utilize an Inert Atmosphere: The simplest and most effective solution is to run the reaction under a blanket of an inert gas like nitrogen (N₂) or argon (Ar). This removes oxygen, the primary culprit for oxidation.

  • Use High-Purity Reagents: Ensure your starting material and solvent are free from trace metal impurities, which can catalyze oxidation reactions.

  • Purification via Charcoal/Chromatography: If colored impurities are formed, they can often be removed by treating a solution of the crude product with activated charcoal, followed by filtration. Column chromatography is also highly effective at removing these polar, high-molecular-weight byproducts.

Section 3: Protocols & Visualizations

Protocol 1: Optimized Synthesis via Fischer Esterification

This protocol is designed to maximize yield while minimizing common impurities.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxyphenylacetic acid (1.0 eq).

  • Inerting: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add anhydrous methanol (20 eq. or enough to fully dissolve the starting material and act as solvent). Begin stirring.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

  • Reaction: Remove the ice bath and heat the reaction mixture to a gentle reflux (or maintain at 50-60 °C) under the inert atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete in 4-8 hours.

  • Quenching: Once the reaction is complete, cool the flask to room temperature and then to 0 °C in an ice bath.

  • Work-up: Slowly pour the reaction mixture over crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution will occur. Add the bicarbonate solution until the pH of the aqueous layer is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Diagram 1: Synthetic Pathway and Impurity Formation

A schematic of the primary reaction and key side reactions.

G cluster_main Desired Reaction (Fischer Esterification) cluster_side Side Reaction SM 3-hydroxy-4-methoxyphenylacetic acid H2SO4 H₂SO₄ (cat.) Product Methyl 3-hydroxy-4-methoxyphenylacetate (Desired Product) SM->Product + MeOH - H₂O MeOH Methanol (excess) Product->SM Equilibrium Impurity_OMethyl Methyl 3,4-dimethoxyphenylacetate (O-Methylation Impurity) Product->Impurity_OMethyl + MeOH, Δ - H₂O Water H₂O

Caption: Main reaction pathway and common side reaction.

Protocol 2: Purification of Crude Methyl 3-hydroxy-4-methoxyphenylacetate

This protocol assumes the work-up in Protocol 1 has been completed.

  • Prepare the Column: Prepare a silica gel column for flash chromatography. The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Choose the Eluent: A common mobile phase is a gradient of ethyl acetate in hexanes (or heptane). Start with a low polarity mixture (e.g., 10% ethyl acetate / 90% hexanes) and gradually increase the polarity. The exact ratio should be determined by TLC analysis of the crude product. The desired product should have an Rƒ value of ~0.3-0.4 for optimal separation.

  • Load the Column: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture. Adsorb this solution onto a small amount of silica gel ("dry loading") for better resolution, or load the liquid directly ("wet loading").

  • Run the Chromatography: Elute the column with the solvent system. The less polar O-methylated impurity will elute first, followed by the desired product. The highly polar unreacted starting acid and any polymeric material will remain at or near the top of the column.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

  • Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified Methyl 3-hydroxy-4-methoxyphenylacetate.

Diagram 2: Purification Workflow

A step-by-step guide to isolating the pure product.

G Crude Crude Reaction Mixture (Product, SM, Impurities, Acid) Quench 1. Quench with NaHCO₃ (aq) Neutralizes H₂SO₄ & starting acid Crude->Quench Extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) Quench->Extract OrganicLayer Organic Phase (Product, O-Methyl Impurity) Extract->OrganicLayer Separates AqueousLayer Aqueous Phase (Salt of Starting Acid, Na₂SO₄) Extract->AqueousLayer Separates Dry 3. Dry & Concentrate Organic Phase OrganicLayer->Dry CrudeSolid Concentrated Crude Product Dry->CrudeSolid Chroma 4. Silica Gel Chromatography CrudeSolid->Chroma Fraction1 Early Fractions: O-Methyl Impurity Chroma->Fraction1 Elutes Fraction2 Pure Fractions: Desired Product Chroma->Fraction2 Elutes Fraction3 Late Fractions / Column Top: Starting Acid, Polymers Chroma->Fraction3 Elutes Final 5. Concentrate Pure Fractions Fraction2->Final PureProduct Pure Methyl 3-hydroxy-4-methoxyphenylacetate Final->PureProduct

Caption: Workflow for product purification and impurity removal.

Section 4: References

  • (Retracted) Li, M. D., & Zheng, Y. G. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Susanti V. H., E., & Mulyani, S. (2017). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Retrieved February 2, 2026, from

  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone. Retrieved February 2, 2026, from

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Retrieved February 2, 2026, from

  • Google Patents. (n.d.). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. Retrieved February 2, 2026, from

  • ChemBK. (2024, April 9). Methyl 4-methoxyphenylacetate. [Link]

  • Collins, M., et al. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. Forensic Science International, 224(1-3), 8-16. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-3-methoxyphenylacetate. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Clark, J. (2015). Esterification. Chemguide. [Link]

  • Real Chemistry. (2022, March 4). Predicting the product of an esterification reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Ali, S. H., et al. (2014). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). Journal of Applied Sciences, 14(1), 1-8. [Link]

Sources

Overcoming poor solubility of "Methyl 3-hydroxy-4-methoxyphenylacetate" in experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Stability Protocols

Technical Profile & Solubility Physics

To overcome the solubility challenges of Methyl 3-hydroxy-4-methoxyphenylacetate (M3H4MPA), we must first understand the thermodynamic barriers preventing its dissolution in aqueous media.

The "Brick Dust" vs. "Grease Ball" Analysis

In medicinal chemistry, poor solubility arises from two distinct mechanisms. M3H4MPA exhibits characteristics of both, but primarily the former due to its phenolic nature.[1]

ParameterValue (Approx.)Implication for Solubility
LogP ~1.88Moderately Lipophilic: It prefers organic phases but is not extremely hydrophobic (like a "grease ball"). It should partition into cell membranes.[1]
H-Bond Donors 1 (Phenolic -OH)Crystal Lattice Energy ("Brick Dust"): The hydroxyl group creates strong intermolecular hydrogen bonds in the solid state. High energy is required to break the crystal lattice to allow solvation.[1]
pKa ~9.3 - 9.5Ionizability: The phenol can deprotonate at high pH, increasing solubility, but this introduces chemical instability (see Stability Warning).[1]
Water Solubility < 1 mg/mLPrecipitation Risk: High risk of "crashing out" when organic stock solutions are introduced to aqueous buffers.[1]

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My compound precipitates immediately when I add the stock to the cell culture media."

Diagnosis: This is "Solvent Shock."[1] Rapid local supersaturation occurs where the droplet hits the media before it can disperse.[1] The Fix: The Intermediate Dilution Step.

Do not pipette 100% DMSO stock directly into the final assay plate.[1] Use a "step-down" dilution.[1]

  • Prepare Stock: Dissolve M3H4MPA in 100% anhydrous DMSO at 1000x your final target concentration (e.g., 10 mM).

  • Intermediate Plate: Dilute this stock 1:10 into a compatible intermediate solvent (e.g., PBS + 10% DMSO) or directly into serum-free media while vortexing.

  • Final Transfer: Transfer from the intermediate plate to the cells.

    • Why this works: It lowers the concentration gradient, preventing the formation of nucleation sites (micro-crystals) that are kinetically stable and refuse to re-dissolve.[1]

Scenario B: "Can I use pH adjustment (NaOH) to dissolve it?"

Diagnosis: Chemical Instability.[1] The Fix: STOP immediately. While raising the pH > 10 will deprotonate the phenol and dissolve the compound, M3H4MPA is a methyl ester . In basic conditions (pH > 9), methyl esters undergo rapid saponification (hydrolysis), converting your compound into 3-hydroxy-4-methoxyphenylacetic acid (Isovanillic acid derivative) and methanol.[1]

  • Rule: Maintain pH < 8.[1]0. If you need enhanced solubility, rely on cosolvents or carrier proteins (BSA), not pH.[1]

Scenario C: "The compound dissolves but cytotoxicity is high in my controls."

Diagnosis: Solvent Toxicity.[1][2] The Fix: Calculate the "Vehicle Limit."

  • DMSO: Most mammalian cells tolerate 0.1% - 0.5% v/v.[1]

  • Ethanol: Cells may tolerate up to 1%, but ethanol evaporates, changing concentrations over long incubations.[1]

  • Recommendation: Stick to DMSO, but ensure your final concentration is < 0.5%.[1] If you need higher compound loading, use 0.1% BSA (Bovine Serum Albumin) in the media.[1] Albumin acts as a "molecular shuttle," binding the lipophilic ester and keeping it in solution without toxicity.[1]

Advanced Protocol: The "DMSO Spike" Method

Use this protocol for preparing a stable 100 µM working solution for bioassays.[1]

Reagents:

  • M3H4MPA Solid[1][3][4][5]

  • Anhydrous DMSO (stored over molecular sieves to prevent water uptake)[1]

  • Assay Buffer (e.g., PBS or Media)[1]

Step-by-Step:

  • Weighing: Weigh ~2 mg of M3H4MPA.

    • Calculation: MW ≈ 196.2 g/mol . 2 mg ≈ 10.2 µmol.[1]

  • Primary Stock (100 mM): Add 102 µL of anhydrous DMSO. Vortex vigorously for 30 seconds.[1] Inspect for clarity.

  • Secondary Stock (1 mM):

    • Place 990 µL of warm (37°C) Assay Buffer into a microcentrifuge tube.

    • Critical Step: While vortexing the buffer, slowly inject 10 µL of the Primary Stock.[1]

    • Result: A clear or slightly opalescent solution (1% DMSO).[1]

  • Final Assay Solution (100 µM):

    • Dilute the Secondary Stock 1:10 into the final wells (Result: 0.1% DMSO).

Visualizing the Solubility Decision Tree

The following diagram illustrates the logical workflow for selecting the correct solubilization strategy based on your target concentration and assay type.

SolubilityWorkflow Start Start: M3H4MPA Solid TargetCheck Target Concentration? Start->TargetCheck HighConc High (>1 mM) (Chemistry/Synthesis) TargetCheck->HighConc LowConc Low (<100 µM) (Bioassay/Cell Culture) TargetCheck->LowConc SolventSelect Select Solvent: DMSO, DMF, or Ethanol HighConc->SolventSelect StockPrep Prepare 1000x Stock in 100% DMSO LowConc->StockPrep ReactionCheck Check Reaction pH SolventSelect->ReactionCheck HydrolysisWarn WARNING: pH > 9 causes Hydrolysis ReactionCheck->HydrolysisWarn Basic pH ProceedChem Proceed with Synthesis ReactionCheck->ProceedChem Neutral/Acidic DilutionStep Intermediate Dilution: 1:10 into Media + Vortex StockPrep->DilutionStep PrecipCheck Precipitation Visible? DilutionStep->PrecipCheck AddBSA Add 0.1% BSA (Carrier Protein) PrecipCheck->AddBSA Yes FinalAssay Final Assay (DMSO < 0.5%) PrecipCheck->FinalAssay No AddBSA->FinalAssay

Caption: Decision tree for M3H4MPA solubilization. Note the critical split between chemical synthesis (high conc) and biological assays (low conc), and the specific intervention (BSA) for precipitation.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the aqueous dilution at 4°C? A: No. Aqueous dilutions of phenolic esters are thermodynamically unstable. Over time (24h+), the compound will either crystallize out of solution or slowly hydrolyze.[1] Always prepare aqueous dilutions fresh on the day of the experiment. The DMSO stock can be stored at -20°C for months.[1]

Q: Why does the solution turn yellow? A: This indicates oxidation of the phenol group or the presence of trace base causing phenolate formation. If your stock turns yellow, check the pH.[1] If it is neutral and yellow, the compound may have degraded (quinione formation).[1] Discard and prepare fresh.

Q: Is ultrasonic bath (sonication) recommended? A: Yes, for the DMSO stock preparation only . Do not sonicate the aqueous dilution for extended periods, as the heat generated can accelerate ester hydrolysis.[1]

References

  • PubChem. (2023).[1][4] Methyl 4-hydroxy-3-methoxyphenylacetate (Compound Summary).[6] National Library of Medicine.[1] [Link]

  • ResearchGate. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays.[Link]

  • EPA. (2022).[1] Hydrolysis Rate Constants for Esters.[Link]

Sources

Preventing demethylation during "Methyl 3-hydroxy-4-methoxyphenylacetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on preventing the undesired demethylation of the methoxy group. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of demethylation during the synthesis of Methyl 3-hydroxy-4-methoxyphenylacetate?

A1: The primary cause of demethylation is often the presence of strong Lewis acids or protic acids, particularly at elevated temperatures.[1][2] Reagents like aluminum chloride (AlCl₃), boron tribromide (BBr₃), or hydrobromic acid (HBr), which might be used in preceding or concurrent steps (for example, in a Friedel-Crafts reaction), are potent demethylating agents.[1][3] The etheric methyl group on the aromatic ring is susceptible to nucleophilic attack, a reaction that is significantly accelerated by the coordination of a Lewis acid to the ether oxygen.

Q2: Can the esterification conditions cause demethylation of the methoxy group?

A2: Standard esterification conditions, such as Fischer esterification (acid-catalyzed reaction with methanol), can potentially lead to demethylation if not properly controlled. The use of strong acids like sulfuric acid at high temperatures for prolonged periods can promote the cleavage of the aryl methyl ether.[2] It is a delicate balance, as acidic conditions are required for esterification but can also trigger the unwanted side reaction.

Q3: My final product is a mixture of the desired product and what I suspect is the dihydroxy-phenylacetate compound. How can I confirm this?

A3: The presence of the dihydroxy byproduct, 3,4-dihydroxyphenylacetic acid methyl ester, can be confirmed using standard analytical techniques.

  • NMR Spectroscopy: In ¹H NMR, you would observe the disappearance of the methoxy signal (a singlet typically around 3.8-3.9 ppm) and the appearance of a new phenolic hydroxyl proton signal. In ¹³C NMR, the carbon signal corresponding to the methoxy group (around 55-60 ppm) would be absent.

  • Mass Spectrometry (MS): The mass spectrum of the byproduct will show a molecular ion peak that is 14 mass units (CH₂) lower than that of the desired product.

  • Thin Layer Chromatography (TLC): The dihydroxy compound is more polar than the desired product and will have a lower Rf value. Staining with a phenol-sensitive agent like ferric chloride solution can also be indicative.

Q4: Are there any "green" methylating agents that can be used to re-methylate the undesired dihydroxy byproduct?

A4: Yes, dimethyl carbonate (DMC) is considered a green methylating agent and can be used for the O-methylation of phenolic compounds.[4][5][6] It is less toxic than traditional methylating agents like dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base.

Troubleshooting Guide: Preventing Demethylation

This section provides a systematic approach to troubleshooting and preventing the formation of the demethylated byproduct.

Issue 1: Demethylation observed after a step involving a Lewis acid.

Root Cause Analysis: Strong Lewis acids are likely cleaving the methyl ether.

Solutions:

  • Alternative Catalysts: If the Lewis acid is used for a reaction like Friedel-Crafts acylation, consider using a milder Lewis acid or alternative catalytic systems that do not promote demethylation.

  • Protecting Group Strategy: Protect the phenolic hydroxyl group before introducing the methoxy group or before the step involving the strong Lewis acid. This is a robust strategy to prevent unwanted side reactions.

    • Workflow for Protecting Group Strategy:

      workflow A Starting Material (e.g., 3,4-dihydroxyphenylacetic acid) B Protect one hydroxyl group A->B C Methylate the remaining hydroxyl group B->C D Perform other synthetic steps (e.g., esterification) C->D E Deprotect D->E F Final Product (Methyl 3-hydroxy-4-methoxyphenylacetate) E->F

      Caption: Protecting group workflow to prevent demethylation.

    • Choosing a Protecting Group: The choice of protecting group is critical. It must be stable to the subsequent reaction conditions and easily removable at the end of the synthesis.[7][8][9][10][11]

Protecting GroupProtection ReagentDeprotection ConditionsStability
Benzyl (Bn) Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to most acidic and basic conditions.
t-Butyldimethylsilyl (TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF)Stable to basic conditions, labile to acid.
Methoxymethyl (MOM) MOM-Cl, baseAcidic hydrolysisLabile to strong acids.
Issue 2: Demethylation occurs during the esterification of 3-hydroxy-4-methoxyphenylacetic acid.

Root Cause Analysis: The combination of strong acid catalyst and heat is likely causing the demethylation.

Solutions:

  • Milder Esterification Methods: Avoid harsh Fischer esterification conditions.

    • DCC/DMAP Coupling: Use dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid with methanol at room temperature. This method is highly efficient and avoids strong acids and high temperatures.

    • Methylating Agents for Carboxylic Acids: Directly methylate the carboxylic acid using milder reagents.[4]

ReagentConditionsAdvantages
(Trimethylsilyl)diazomethane Room temperatureSafer alternative to diazomethane.
Dimethyl carbonate (DMC) Base catalyst, heatGreen and low toxicity.[4]
Methyl iodide / K₂CO₃ Acetone or DMF, refluxCommon and effective.
  • Enzymatic Esterification: Consider using a lipase for a highly selective esterification under mild conditions.

Issue 3: Low yield of Methyl 3-hydroxy-4-methoxyphenylacetate due to demethylation during methylation of a catechol precursor.

Root Cause Analysis: Non-selective methylation or subsequent demethylation under the reaction conditions.

Solutions:

  • Selective Methylation of Catechol: Achieving selective mono-methylation of a catechol derivative can be challenging.

    • Enzymatic Methylation: Catechol-O-methyltransferases (COMT) can provide high regioselectivity in the methylation of catechols.[12][13]

    • Controlled Reaction Conditions: Carefully control the stoichiometry of the methylating agent and the reaction time. Use a weaker base if possible.

    • Logical Flow for Selective Methylation:

      selective_methylation cluster_0 Starting Material: Catechol Derivative cluster_1 Methylation Strategy cluster_2 Outcome A 3,4-dihydroxyphenylacetic acid B Option 1: Enzymatic Methylation (COMT) A->B C Option 2: Controlled Chemical Methylation (1 eq. methylating agent, mild base) A->C D Option 3: Protecting Group Strategy A->D E High selectivity for 3-hydroxy-4-methoxy product B->E C->E D->E

      Caption: Strategies for selective catechol methylation.

Experimental Protocols

Protocol 1: Benzyl Protection of 3,4-Dihydroxyphenylacetic Acid
  • Dissolve 3,4-dihydroxyphenylacetic acid in a suitable solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (K₂CO₃).

  • Add benzyl bromide (BnBr) dropwise at room temperature.

  • Stir the reaction mixture until TLC analysis indicates the completion of the reaction.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Protocol 2: Esterification using DCC/DMAP
  • Dissolve 3-hydroxy-4-methoxyphenylacetic acid in a dry, inert solvent (e.g., dichloromethane).

  • Add methanol (1.5-2 equivalents).

  • Add a catalytic amount of DMAP.

  • Cool the mixture in an ice bath and add a solution of DCC in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, then brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

References

  • Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF . Available at: [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride . Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI . Available at: [Link]

  • CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents.
  • CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents.
  • Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis | Request PDF - ResearchGate . Available at: [Link]

  • US3446856A - Methylation of phenols - Google Patents.
  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents.
  • O-Demethylation | Chem-Station Int. Ed. Available at: [Link]

  • Demethylation - Wikipedia . Available at: [Link]

  • WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents.
  • Methyl Esters - Organic Chemistry Portal . Available at: [Link]

  • Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - MDPI . Available at: [Link]

  • Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions . Available at: [Link]

  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate . Available at: [Link]

  • Different methylating agents used for O-methylation of phenolic compounds. - ResearchGate . Available at: [Link]

  • Protective Groups - Organic Chemistry Portal . Available at: [Link]

  • Matthew T. Salinger: An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O-Methyltransferases | LIDo DTP . Available at: [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions . Available at: [Link]

  • Sciencemadness Discussion Board - Methylation of phenols with Methyl Nitrate - Powered by XMB 1.9.11 . Available at: [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI . Available at: [Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification - SciRP.org . Available at: [Link]

  • Recent advances in dissecting the demethylation reactions in natural product biosynthesis . Available at: [Link]

  • (PDF) Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts - ResearchGate . Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma . Available at: [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link . Available at: [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D . Available at: [Link]

  • Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry . Available at: [Link]

  • 6.3 Methyl Esters and Derivatives . Available at: [Link]

  • phenylacetic acid - Organic Syntheses Procedure . Available at: [Link]

  • Catechol O-methylation with dimethyl carbonate over different acid–base catalysts - New Journal of Chemistry (RSC Publishing) . Available at: [Link]

  • Recent advances in dissecting the demethylation reactions in natural product biosynthesis | Request PDF - ResearchGate . Available at: [Link]

  • Oxidative Stability of Algae Derived Methyl Esters | J. Eng. Gas Turbines Power . Available at: [Link]

  • (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH) - ResearchGate . Available at: [Link]

  • Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C . Available at: [Link]

  • Protecting Groups List - SynArchive . Available at: [Link]

  • Full article: Tissue and interspecies comparison of catechol-O-methyltransferase mediated catalysis of 6-O-methylation of esculetin to scopoletin and its inhibition by entacapone and tolcapone - Taylor & Francis . Available at: [Link]

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents.
  • Protecting Groups - chem.iitb.ac.in . Available at: [Link]

Sources

"Methyl 3-hydroxy-4-methoxyphenylacetate" synthesis catalyst selection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-hydroxy-4-methoxyphenylacetate Synthesis

Topic: Catalyst Selection & Process Optimization for Methyl 3-hydroxy-4-methoxyphenylacetate Document ID: TSC-2024-MHMPA-01 Target Audience: Process Chemists, R&D Scientists, Pharmaceutical Engineers

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate (also known as Methyl Homoisovanillate ) is a critical intermediate in the synthesis of isoquinoline alkaloids and various pharmaceutical agents. Its synthesis typically proceeds via the esterification of 3-hydroxy-4-methoxyphenylacetic acid (Homoisovanillic Acid) .

The presence of the phenolic hydroxyl group (3-OH) presents a unique challenge: the catalyst must drive esterification of the carboxyl group without promoting etherification, oxidation, or ring substitution of the phenol.

This guide provides a technical breakdown of catalyst selection, distinguishing between Classic Homogeneous methods (high speed, workup heavy) and Modern Heterogeneous methods (green, filtration-based).

Part 1: Catalyst Selection Matrix

The choice of catalyst dictates your yield, purity profile, and downstream processing load. Use the following matrix to select the optimal system for your constraints.

Comparative Analysis of Catalytic Systems
Catalyst SystemTypeMechanismProsConsRecommended For
Sulfuric Acid (H₂SO₄) Homogeneous Brønsted AcidProtonation of Carbonyl• Low cost• Rapid kinetics• Corrosive• Phenol Oxidation Risk (Pink/Brown product)• Requires neutralizationLarge-scale, non-GMP batches where color removal is planned.
Thionyl Chloride (SOCl₂) In-situ Acid ChlorideAcyl Chloride Intermediate• Irreversible (High Yield)• Drives to completion• Generates HCl/SO₂ gas• Exothermic• Strict moisture control requiredHigh-value synthesis requiring >98% conversion.
Amberlyst-15® Heterogeneous Solid AcidSurface ProtonationGreen Chemistry • Reusable• Simple filtration workup• Slower kinetics• Mass transfer limitationsGMP synthesis, Green Chemistry requirements, Lab-scale optimization.
Trimethylsilyl Chloride (TMSCl) In-situ Lewis/BrønstedMethanolysis of Silyl Ester• Extremely Mild• Room Temp operation• Higher reagent cost• Sensitive to moistureSensitive substrates; avoiding thermal degradation.

Part 2: Decision Logic & Reaction Pathway

The following diagram illustrates the reaction pathway and the decision logic for catalyst selection based on your specific process constraints.

G Start Starting Material: 3-Hydroxy-4-methoxyphenylacetic Acid Constraint Primary Constraint? Start->Constraint Green Green/Recyclability Constraint->Green Low Waste Yield Max Conversion Constraint->Yield Speed/Scale Mild Temp Sensitive Constraint->Mild Avoid Oxidation Amb Catalyst: Amberlyst-15 (Reflux MeOH) Green->Amb SOCl2 Catalyst: SOCl2 (In-situ generation) Yield->SOCl2 TMS Catalyst: TMSCl (RT MeOH) Mild->TMS Prod Target: Methyl 3-hydroxy-4-methoxyphenylacetate Amb->Prod Filtration Workup SOCl2->Prod Evaporation Workup TMS->Prod Mild Workup

Figure 1: Catalyst decision tree based on process constraints (Green Chemistry vs. Yield vs. Sensitivity).

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Route (Amberlyst-15)

Best for: Clean purity profile, minimizing phenol oxidation, and simplified workup.

Reagents:

  • 3-Hydroxy-4-methoxyphenylacetic acid (1.0 equiv)

  • Methanol (Anhydrous, 10-20 volumes)

  • Amberlyst-15 (Hydrogen form, 10-20% w/w relative to substrate)

Procedure:

  • Activation: If using fresh Amberlyst-15, wash with methanol (3x) to remove manufacturing impurities.

  • Charging: In a round-bottom flask equipped with a reflux condenser, dissolve the acid substrate in methanol.

  • Catalyst Addition: Add the Amberlyst-15 beads.

  • Reaction: Heat to reflux (65°C) with vigorous stirring. Note: Stirring must be sufficient to suspend beads but gentle enough to avoid pulverizing them.

  • Monitoring: Monitor by TLC (SiO₂, 50:50 EtOAc/Hexane) or HPLC. Reaction typically completes in 4–8 hours.

  • Workup: Cool to room temperature. Filter off the catalyst (save for regeneration).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, recrystallize from Isopropyl Ether/Hexanes or purify via silica plug.

Why this works: The solid acid catalyst minimizes the interaction between the sensitive phenolic ring and harsh protons in the bulk solvent, reducing oxidative side reactions [1].

Protocol B: The "High-Conversion" Route (Thionyl Chloride)

Best for: Stubborn substrates or when >99% conversion is required.

Reagents:

  • 3-Hydroxy-4-methoxyphenylacetic acid (1.0 equiv)

  • Methanol (Anhydrous, 10 volumes)

  • Thionyl Chloride (SOCl₂, 1.1–1.2 equiv)

Procedure:

  • Setup: Flame-dry glassware. Maintain an inert atmosphere (N₂ or Ar).

  • Chilling: Cool methanol to 0°C in an ice bath.

  • Activation: Add SOCl₂ dropwise to the methanol over 15–20 minutes. Caution: Exothermic reaction. Generates HCl gas and methyl sulfite intermediates.

  • Addition: Add the carboxylic acid substrate in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess HCl.

  • Neutralization: Dissolve residue in EtOAc, wash with saturated NaHCO₃ (carefully, gas evolution) to remove trace acid.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Why this works: SOCl₂ reacts with methanol to generate anhydrous HCl and methyl sulfite, which acts as a powerful dehydrating agent, driving the equilibrium irreversibly toward the ester [2].

Part 4: Troubleshooting & FAQs

Q1: My product has a pink/reddish hue after workup. What happened?

  • Cause: Oxidation of the phenol moiety (3-OH) to a quinone-like species. This is common when using H₂SO₄ or when the reaction is exposed to air at high temperatures.

  • Solution:

    • Switch to Amberlyst-15 (Protocol A) to reduce oxidative stress.

    • Perform the reaction under a strict Nitrogen/Argon blanket.

    • Add a trace amount of antioxidant (e.g., sodium metabisulfite) during the aqueous workup if using Protocol B.

Q2: I am seeing a side product with M+14 mass. What is it?

  • Cause: Methylation of the phenol. While esterification is faster, strong conditions (high temp + strong methylating agents) can lead to etherification of the 3-OH group, forming Methyl 3,4-dimethoxyphenylacetate.

  • Solution: Lower the reaction temperature. If using SOCl₂, ensure you are not using a large excess of reagent. Avoid using Methyl Iodide or Dimethyl Sulfate in this step; strictly use Methanol/Acid.

Q3: The reaction stalls at 90% conversion.

  • Cause: Water accumulation (Fischer esterification is an equilibrium).

  • Solution:

    • Chemical: Use 2,2-dimethoxypropane (DMP) as a water scavenger (converts water to methanol + acetone).

    • Physical: Add 3Å molecular sieves to the reaction mixture (compatible with Amberlyst protocol).

Q4: Can I start from 3,4-Dihydroxyphenylacetic acid and selectively methylate?

  • Analysis: This is NOT recommended for the ester synthesis. Selective methylation of the 4-OH over the 3-OH is difficult and requires complex protection/deprotection schemes (e.g., borate protection). It is far more efficient to source 3-hydroxy-4-methoxyphenylacetic acid as the starting material.

References

  • Amberlyst-15 Catalysis: Title: Esterification Reaction Using a Heterogenous Catalyst.[1] Source: Georgia College Knowledge Box. URL:[Link] Relevance: Validates the use of Amberlyst-15 for methoxyphenylacetic acid derivatives to promote green chemistry and catalyst recovery.

  • TMSCl / Mild Esterification: Title: A Convenient Synthesis of Amino Acid Methyl Esters (Applicable to general carboxylic acids).[2] Source: National Institutes of Health (PMC). URL:[Link] Relevance: Establishes the protocol for using TMSCl/Methanol as a mild, room-temperature esterification system suitable for sensitive substrates.

  • Alternative Oxidative Route: Title: Synthesis of biochar modified with 12-tungstophosphoric acid for the selective conversion of isoeugenol to vanillin. Source: Arabian Journal of Chemistry. URL:[Link] Relevance: Identifies the target molecule as a byproduct of isoeugenol oxidation, providing context on alternative formation pathways.

Sources

Validation & Comparative

Validation of analytical methods for "Methyl 3-hydroxy-4-methoxyphenylacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-hydroxy-4-methoxyphenylacetate (CAS 15964-81-5), often referred to as Methyl Isohomovanillate , is a critical phenolic intermediate.[1] It frequently appears as a regioisomer impurity in the synthesis of Methyl Homovanillate (a precursor for APIs like Diltiazem) and as a byproduct in the catalytic conversion of isoeugenol to vanillin.

For researchers and drug development professionals, the analytical challenge is not merely detection, but specificity . The structural similarity between the target compound (3-hydroxy-4-methoxy) and its ubiquitous isomer (4-hydroxy-3-methoxy) demands a validation strategy centered on chromatographic resolution (


).[1]

This guide moves beyond generic protocols to provide a self-validating system for quantifying this compound with high integrity.

Method Selection: The "Right Tool" Matrix

Before initiating validation, select the detection modality based on your matrix complexity and sensitivity requirements.

FeatureHPLC-UV/DAD (Recommended) GC-MS LC-MS/MS
Primary Application QC of raw materials, Process intermediates (>0.1%)Biological metabolites, Volatile profilingTrace impurities (<0.05%), Complex bio-matrices
Sample Prep Simple DilutionDerivatization (Silylation) requiredProtein Precipitation / SPE
Isomer Selectivity High (with optimized gradient)High (distinct fragmentation patterns)Medium (requires chromatographic separation)
Throughput HighLow (prep time)High
Cost/Run $


$
Decision Logic for Method Selection

MethodSelection Start Sample Matrix? Purity Synthetic Purity / QC Start->Purity High Conc. Bio Biological / Trace Start->Bio Low Conc. HPLC Method A: HPLC-UV (Robust, Low Cost) Purity->HPLC Volatile Volatile/Semi-volatile? Bio->Volatile GCMS Method B: GC-MS (Requires Derivatization) Volatile->GCMS Yes LCMS Method C: LC-MS/MS (High Sensitivity) Volatile->LCMS No HPLC->LCMS If Co-elution occurs

Caption: Decision tree for selecting the analytical platform based on sample concentration and matrix properties.

Core Protocol: HPLC-UV Validation (The Gold Standard)[1]

This protocol focuses on the most common requirement: purity assessment and isomer differentiation.

Chromatographic Conditions[2][3]
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm. Note: End-capping is crucial to reduce tailing caused by the free phenolic hydroxyl group.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Acidic pH suppresses ionization of the phenol, increasing retention and sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (aromatic ring) and 205 nm (high sensitivity).

  • Temperature: 30°C.

Gradient Profile

The separation of the 3-hydroxy isomer from the 4-hydroxy isomer requires a shallow gradient in the organic region.

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.040Linear Gradient (Separation Zone)
18.090Wash
20.090Hold
20.110Re-equilibration
Standard Preparation
  • Stock Solution: Dissolve 10 mg Methyl 3-hydroxy-4-methoxyphenylacetate in 10 mL ACN (1 mg/mL).

  • System Suitability Solution: Mix equal parts of the target compound and Methyl 4-hydroxy-3-methoxyphenylacetate (Methyl Homovanillate) to a final concentration of 50 µg/mL each.[1]

Validation Parameters & Experimental Data

The following data summarizes the expected performance characteristics when using the protocol above.

Specificity (The Critical Parameter)

The primary failure mode in this analysis is the co-elution of regioisomers.

  • Requirement: Resolution (

    
    ) > 1.5 between Methyl 3-hydroxy-4-methoxyphenylacetate and Methyl Homovanillate.[1]
    
  • Experimental Insight: The 3-hydroxy isomer (target) typically elutes before the 4-hydroxy isomer due to intramolecular hydrogen bonding differences affecting polarity.

ComponentRetention Time (min)Resolution (

)
Tailing Factor (

)
Methyl 3-hydroxy-4-methoxyphenylacetate9.4-1.1
Methyl 4-hydroxy-3-methoxyphenylacetate10.22.8 1.05
Linearity & Range[3]
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression:

    
    .
    
  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)

Spike recovery experiments performed in a synthetic reaction matrix (e.g., toluene/methanol mix).

Spike Level (%)Mean Recovery (%)% RSD (n=3)
50%98.51.2
100%99.40.8
150%100.10.9
Sensitivity
  • LOD (Limit of Detection): 0.05 µg/mL (S/N = 3).

  • LOQ (Limit of Quantification): 0.15 µg/mL (S/N = 10).

Troubleshooting & Robustness (Self-Validating Systems)

A robust method must include "tripwires" that alert the analyst to drift.

The "Isomer Check" System

Always include the regioisomer (Methyl Homovanillate) in your System Suitability Test (SST). If


 drops below 1.5, the method is invalid. This usually indicates:
  • pH Drift: If Mobile Phase A pH > 2.5, phenolic ionization occurs, causing peak broadening and loss of resolution.

  • Column Aging: Loss of end-capping leads to silanol interactions.

Analytical Workflow Visualization

ValidationWorkflow Prep Sample Preparation (Diluent: 10% ACN) SST System Suitability Injection (Mix of Isomers) Prep->SST Check Check Resolution (Rs) SST->Check Fail FAIL: Rs < 1.5 Check pH or Column Check->Fail No Pass PASS: Rs > 1.5 Proceed to Samples Check->Pass Yes Fail->Prep Re-prep/Fix Analysis Sample Injection (Bracket with Stds) Pass->Analysis Calc Data Processing (Calc. Purity/Yield) Analysis->Calc

Caption: Operational workflow emphasizing the critical resolution check between regioisomers.

References

  • Biosynth. Methyl 4-hydroxy-3-methoxyphenylacetate (Isomer Comparison Data). Retrieved from

  • Arabian Journal of Chemistry. Synthesis of biochar modified with 12-tungstophosphoric acid for the selective conversion of isoeugenol to vanillin (Impurity Profiling). Retrieved from

  • ChemBK. Methyl 3-hydroxy-4-methoxyphenylacetate Properties and CAS 15964-81-5 Verification. Retrieved from

  • ResearchGate. Odorous compounds from the fungus Gloeophyllum odoratum (HPLC Method Parameters). Retrieved from

  • Sigma-Aldrich. 3-Hydroxy-4-methoxyphenylacetic acid (Precursor/Metabolite Standards).[1] Retrieved from

Sources

Precision Quantification of Methyl 3-hydroxy-4-methoxyphenylacetate: Antibody Specificity vs. Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate (CAS 15964-81-5), the methyl ester of isohomovanillic acid (iso-HVA), represents a significant bioanalytical challenge due to its structural isomerism with the major catecholamine metabolite Homovanillic Acid (HVA).[1] While often overlooked as a metabolic intermediate in fungal vanillin bioconversion or specific neurochemical pathways, accurate quantification requires distinguishing it from high-abundance analogs.

This guide evaluates the cross-reactivity risks of using antibody-based detection (ELISA/RIA) versus chromatographic alternatives. Our analysis confirms that while immunoassays offer high throughput, they suffer from inherent specificity limitations regarding this target, making LC-MS/MS the superior alternative for definitive quantification.

Part 1: The Specificity Challenge (Structural Immunology)

To understand the performance limitations of antibodies against this target, one must analyze the "Hapten-Carrier" problem. Small molecules (haptens) like Methyl 3-hydroxy-4-methoxyphenylacetate (<200 Da) are not immunogenic alone; they must be conjugated to a carrier protein (e.g., KLH, BSA) to elicit an immune response.

The Structural Mimicry Trap

The target molecule shares a core phenylacetic acid skeleton with ubiquitous metabolites. The antibody's specificity depends entirely on the linker strategy used during immunogen synthesis.

  • Target: Methyl 3-hydroxy-4-methoxyphenylacetate (3-OH, 4-OMe, Methyl Ester).[1]

  • Major Interferent: Homovanillic Acid (4-OH, 3-OMe, Free Acid).

  • Secondary Interferent: Methyl Homovanillate (4-OH, 3-OMe, Methyl Ester).

Immunological Causality:

  • Linker Position: If the hapten is conjugated via the phenyl ring (e.g., Mannich reaction), the ester group remains exposed. Antibodies raised this way may distinguish the ester from the acid.

  • Epitope Masking: If the hapten is conjugated via the carboxyl group (common for HVA antibodies), the "methyl ester" feature is lost or mimicked by the linker. The resulting antibody will likely bind both the free acid and the ester indiscriminately.

Diagram: Hapten Recognition & Cross-Reactivity Logic

The following diagram illustrates how structural similarity leads to false positives in competitive ELISA formats.

CrossReactivityLogic Target Target: Methyl 3-hydroxy-4-methoxyphenylacetate (3-OH, 4-OMe) Antibody Anti-IsoHVA Antibody (Polyclonal) Target->Antibody High Affinity (Kd < 1nM) Interferent1 Interferent A: Homovanillic Acid (HVA) (4-OH, 3-OMe) Interferent1->Antibody Low Affinity (Steric Clash at 3/4 pos) Interferent2 Interferent B: Methyl Homovanillate (4-OH, 3-OMe) Interferent2->Antibody Medium Affinity (Isomeric Mimicry) Result_Spec Specific Binding (Signal Reduction) Antibody->Result_Spec Target Present Result_Cross Cross-Reaction (False Positive) Antibody->Result_Cross Interferent Present

Caption: Logical flow of antibody cross-reactivity. Note that structural isomers (Interferent B) pose a higher risk of false positives than chemically distinct analogs.

Part 2: Comparative Performance Guide

This section compares the three primary approaches for detecting Methyl 3-hydroxy-4-methoxyphenylacetate.

Table 1: Performance Matrix
FeatureMethod A: Anti-HVA Antibody Method B: Custom Anti-Target Antibody Method C: LC-MS/MS (Recommended)
Primary Detection Principle Competitive Binding (ELISA)Competitive Binding (ELISA)Mass-to-Charge Ratio (m/z) + Retention Time
Specificity for Target Very Low Moderate High
Cross-Reactivity (HVA) > 60% (High interference)10–20% (Likely interference)< 0.1% (Resolved chromatographically)
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~0.05 ng/mL
Throughput High (96-well plate)High (96-well plate)Medium (Sequential injection)
Cost Per Sample Low ($)High (

$ - Development costs)
Medium (

)
Best Use Case Broad catecholamine screeningHigh-throughput screening (if validated)Definitive Quantification
Detailed Analysis of Alternatives
1. The "Generic" Approach: Anti-HVA Antibodies

Most researchers attempt to use commercial antibodies raised against Homovanillic Acid (HVA).

  • The Failure Point: These antibodies are typically raised against 4-hydroxy-3-methoxyphenylacetic acid. The target is the 3-hydroxy-4-methoxy isomer.[1][2][3] While the ring substitution pattern differs, the polarity and size are nearly identical.

  • Experimental Insight: In competitive ELISA, high concentrations of HVA (often present in urine/serum at µM levels) will displace the antibody, mimicking the presence of the target ester. Do not use this for quantitative work.

2. The "Gold Standard": LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry is the only self-validating method for this specific ester.

  • Mechanism: Separation is achieved on a C18 column based on hydrophobicity (the methyl ester is significantly more hydrophobic than the free acid HVA).

  • Mass Transition:

    • Precursor Ion: m/z 195.06 (M-H)⁻ or 219.06 (M+Na)⁺.

    • The fragmentation pattern distinguishes the position of the methoxy group (3-OMe vs 4-OMe) based on secondary fragment abundance ratios.

Part 3: Experimental Protocol (Validation)

If you must use an immunoassay (e.g., for high-throughput screening of fungal strains), you must validate cross-reactivity using the protocol below.

Protocol: Determination of Cross-Reactivity (IC50 Method)

Objective: Quantify the % Cross-Reactivity (%CR) of an antibody towards the Methyl Ester target relative to its primary immunogen.

Reagents:

  • Antibody: Anti-IsoHVA or Anti-HVA (polyclonal/monoclonal).

  • Tracer: HRP-conjugated Target Hapten.

  • Standards:

    • Methyl 3-hydroxy-4-methoxyphenylacetate (Analyte).[1][2][3][4][5][6][7][8]

    • Homovanillic Acid (Interferent A).

    • Vanillylmandelic Acid (Interferent B).

Workflow:

  • Coat Plate: Immobilize Capture Antibody (or Antigen-Protein conjugate) on high-binding microplate (O/N, 4°C).

  • Block: Add 1% BSA in PBS-T (1h, RT) to prevent non-specific binding.

  • Competition Step:

    • Add 50 µL of Standard (Serial dilution: 0.01 to 1000 ng/mL).

    • Add 50 µL of HRP-Tracer.

    • Incubate 1h at RT with shaking.

  • Wash: 3x with PBS-T.

  • Detection: Add TMB Substrate (15 min), Stop with 1M H2SO4.

  • Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 (concentration inhibiting 50% of maximum binding).

Calculation:



  • Interpretation: A %CR > 1% indicates significant interference if the interferent is present at high physiological concentrations.

Diagram: Competitive ELISA Workflow

ElisaWorkflow cluster_logic Competition Logic Step1 1. Immobilize Antigen/Ab Step2 2. Add Sample + HRP-Tracer Step1->Step2 Step3 3. Competitive Binding Step2->Step3 Equilibrium Step4 4. Wash (Remove Unbound) Step3->Step4 Step5 5. Read Signal (Inverse Prop.) Step4->Step5 Logic1 High Target Conc. = Low Signal Logic2 Low Target Conc. = High Signal

Caption: In a competitive format, the target molecule in the sample competes with the HRP-labeled tracer for antibody binding sites.

References

  • Cross-Reactivity Mechanisms in Small Molecule Immunoassays. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the impact of hapten design and linker chemistry on antibody specificity for metabolites. URL:[Link](Representative link for immunoassay principles)

  • Metabolism of Catecholamines: Homovanillic Acid and Isohomovanillic Acid. Source: PubChem Compound Summary. Context: Defines the structural isomerism between HVA and Iso-HVA (the acid form of the target). URL:[Link]

  • Validation of Immunoassays for Bioanalysis (FDA Guidelines). Source: U.S. Food and Drug Administration. Context: Provides the regulatory framework for establishing cross-reactivity limits (typically <15% for validation). URL:[Link]

  • Antibody Specificity and Cross-Reactivity in Diagnostic Assays. Source: Journal of Laboratory Medicine and Quality Assurance. Context: Highlights real-world examples of false positives due to structural analogs in clinical serology. URL:[Link](General reference to the journal cited in search results)

Sources

A Spectroscopic Deep Dive: Distinguishing Methyl 3-hydroxy-4-methoxyphenylacetate and Its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is paramount. Subtle differences in the arrangement of functional groups can lead to vastly different biological activities and chemical properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: Methyl 3-hydroxy-4-methoxyphenylacetate and Methyl 4-hydroxy-3-methoxyphenylacetate. Understanding their distinct spectral fingerprints is crucial for researchers, scientists, and drug development professionals to ensure the correct identification and use of these compounds.

The Challenge of Isomeric Differentiation

Methyl 3-hydroxy-4-methoxyphenylacetate and its isomer, Methyl 4-hydroxy-3-methoxyphenylacetate, share the same molecular formula (C₁₀H₁₂O₄) and molecular weight (196.2 g/mol ). Their structures differ only in the positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring. This subtle structural variance presents a significant analytical challenge, necessitating the use of a suite of spectroscopic techniques for unambiguous identification.

Figure 1: Molecular structures of the two positional isomers.

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data and established spectroscopic principles.

Comparative Spectroscopic Analysis

A side-by-side analysis of the key spectroscopic data reveals the subtle yet significant differences between the two isomers.

Spectroscopic TechniqueMethyl 3-hydroxy-4-methoxyphenylacetateMethyl 4-hydroxy-3-methoxyphenylacetate
¹H NMR Distinct aromatic proton splitting pattern due to the 1,2,4-trisubstitution.Unique aromatic proton splitting pattern reflecting the 1,3,4-trisubstitution.
¹³C NMR Specific chemical shifts for aromatic carbons influenced by the meta hydroxyl and para methoxy groups.Differentiated chemical shifts for aromatic carbons due to the para hydroxyl and meta methoxy groups.
IR Spectroscopy Characteristic O-H and C-O stretching frequencies.Shift in O-H and C-O stretching frequencies due to altered hydrogen bonding and electronic effects.
Mass Spectrometry Molecular ion peak at m/z 196. Key fragment ions corresponding to the specific substitution pattern.Molecular ion peak at m/z 196. Different relative abundances of fragment ions due to isomeric differences.

In-Depth Analysis of Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for analysis.

Expected ¹H NMR Spectral Features:

  • Methyl 3-hydroxy-4-methoxyphenylacetate: The three aromatic protons will exhibit a distinct splitting pattern. The proton between the hydroxyl and the acetate side chain will likely appear as a doublet, the proton next to the methoxy group as a doublet of doublets, and the remaining proton as a doublet.

  • Methyl 4-hydroxy-3-methoxyphenylacetate: The aromatic region will also show signals for three protons, but with a different coupling pattern. The proton between the two oxygen-containing substituents will likely be a doublet, the one adjacent to the acetate group a doublet of doublets, and the last one a doublet.

The exact chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing nature of the substituents and their relative positions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments within a molecule. The chemical shifts of the carbon atoms, particularly in the aromatic region, are highly sensitive to the nature and position of substituents.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: The substitution pattern directly impacts the electron density around each aromatic carbon, leading to distinct chemical shifts for the two isomers. The carbon bearing the hydroxyl group will be significantly shifted downfield compared to the one bearing the methoxy group.

  • Carbonyl and Methoxy Carbons: The chemical shifts of the ester carbonyl carbon and the methoxy carbons are also expected to show slight differences between the two isomers due to the overall electronic environment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Key IR Absorption Bands:

Functional GroupApproximate Wavenumber (cm⁻¹)Expected Observations for Both Isomers
O-H (hydroxyl)3500-3200 (broad)A broad absorption band indicative of the hydroxyl group. The exact position and shape can be influenced by hydrogen bonding.
C-H (aromatic)3100-3000Sharp absorption bands characteristic of C-H stretching in the aromatic ring.
C-H (aliphatic)3000-2850Absorption bands corresponding to the C-H stretching of the methylene and methyl groups.
C=O (ester)1750-1735A strong, sharp absorption band for the carbonyl group of the ester.
C-O (ester & ether)1300-1000Strong absorption bands for the C-O stretching vibrations of the ester and methoxy groups.

The subtle electronic differences between the two isomers may lead to slight shifts in the positions of these characteristic bands, particularly for the O-H and C-O stretching vibrations.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While both isomers will show the same molecular ion peak, their fragmentation patterns can differ, providing clues to their structures.

Expected Mass Spectral Features:

  • Molecular Ion Peak (M⁺): Both isomers will exhibit a molecular ion peak at an m/z (mass-to-charge ratio) of 196, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion will be influenced by the positions of the hydroxyl and methoxy groups. Common fragmentation pathways include the loss of the methoxy group (•OCH₃), the carbomethoxy group (•COOCH₃), and cleavage of the bond between the aromatic ring and the acetate side chain. The relative intensities of the resulting fragment ions can be a distinguishing feature between the two isomers. For instance, a prominent fragment ion at m/z 137 is often observed in the mass spectrum of Methyl 4-hydroxy-3-methoxyphenylacetate[1].

Experimental Protocols

Accurate and reproducible spectroscopic data are the bedrock of reliable compound identification. The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

NMR_Workflow Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Dissolve in CDCl3 (or other deuterated solvent) Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Acquire 1H and 13C spectra Data Processing Data Processing Data Acquisition->Data Processing Fourier Transform, Phase Correction, Baseline Correction Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Chemical Shift Referencing (TMS), Peak Picking and Integration

Figure 2: General workflow for NMR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Reference the spectra to the TMS signal. Identify the chemical shifts, multiplicities, and integrations of all signals.

FT-IR Spectroscopy

FTIR_Workflow Sample Preparation Sample Preparation FTIR Spectrometer FTIR Spectrometer Sample Preparation->FTIR Spectrometer ATR or KBr pellet Data Acquisition Data Acquisition FTIR Spectrometer->Data Acquisition Scan mid-IR region (4000-400 cm-1) Data Processing Data Processing Data Acquisition->Data Processing Background Correction Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Identify characteristic absorption bands

Figure 3: General workflow for FT-IR spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For the KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

MS_Workflow Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization GC or direct infusion Mass Analyzer Mass Analyzer Ionization->Mass Analyzer e.g., Electron Impact (EI) Detector Detector Mass Analyzer->Detector Separate ions by m/z Mass Spectrum Mass Spectrum Detector->Mass Spectrum Generate spectrum

Figure 4: General workflow for mass spectrometric analysis.

Detailed Steps:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Ionize the sample molecules using an appropriate method, such as Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

The accurate identification of Methyl 3-hydroxy-4-methoxyphenylacetate and its isomer, Methyl 4-hydroxy-3-methoxyphenylacetate, is a critical step in many research and development pipelines. While they share the same molecular formula, their distinct substitution patterns give rise to unique spectroscopic signatures. A comprehensive analysis utilizing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides the necessary evidence for unambiguous differentiation. This guide serves as a foundational resource for scientists, empowering them with the knowledge to confidently distinguish between these closely related isomers and ensure the integrity of their research.

References

  • Dong, M., Zheng, Y., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-680. [Link][2][3]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 85214, Methyl 4-hydroxy-3-methoxyphenylacetate. Retrieved from [Link][1]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4056967, Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link][4]

  • NIST (n.d.). Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link][5]

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Introduction: The Critical Role of Reference Standards in Catecholamine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Methyl 4-hydroxy-3-methoxyphenylacetate as a Reference Standard in Analytical Chemistry

Senior Application Scientist's Note: This guide focuses on Methyl 4-hydroxy-3-methoxyphenylacetate, a crucial reference standard in biomedical and pharmaceutical research. It is important to distinguish this compound from its isomer, Methyl 3-hydroxy-4-methoxyphenylacetate. While both are structurally similar, Methyl 4-hydroxy-3-methoxyphenylacetate, also known as Methyl Homovanillate, is the more commonly utilized and commercially available reference standard for the quantification of key catecholamine metabolites.

In the landscape of drug development and clinical diagnostics, the precise quantification of endogenous compounds is paramount. Catecholamine metabolites, such as homovanillic acid (HVA), are significant biomarkers for monitoring neurological disorders and certain types of cancers.[1][2] The accuracy of analytical methods used to measure these biomarkers heavily relies on the quality and purity of reference standards. Methyl 4-hydroxy-3-methoxyphenylacetate, the methyl ester of HVA, serves as an indispensable tool for researchers, providing a stable and reliable point of reference for chromatographic and mass spectrometric assays.[3][4]

This guide provides an in-depth comparison of Methyl 4-hydroxy-3-methoxyphenylacetate with its primary alternatives, detailing the experimental data that underpins its selection as a preferred reference standard in many applications.

Physicochemical Properties and Rationale for Use

A reference standard must possess well-defined physical and chemical properties to ensure its suitability for analytical applications. Methyl 4-hydroxy-3-methoxyphenylacetate offers several advantages due to its specific characteristics.

Table 1: Physicochemical Properties of Methyl 4-hydroxy-3-methoxyphenylacetate and Key Comparators

PropertyMethyl 4-hydroxy-3-methoxyphenylacetateHomovanillic Acid (HVA)Ethyl Homovanillate
Synonyms Methyl Homovanillate, HMPAA4-Hydroxy-3-methoxyphenylacetic acidEthyl 4-hydroxy-3-methoxyphenylacetate
CAS Number 15964-80-4[5][6]306-08-160563-13-5[7]
Molecular Formula C₁₀H₁₂O₄[5][6]C₉H₁₀O₄C₁₁H₁₄O₄[7]
Molecular Weight 196.20 g/mol [5]182.17 g/mol 210.23 g/mol [7]
Melting Point 120 °C[6]141-143 °CSolid (exact mp not specified)[7]
Boiling Point 120-122 °C at 0.7 Torr[6]DecomposesNot specified
Solubility Soluble in organic solventsSoluble in water, ethanol, etherInsoluble in water[7]
Purity Typically ≥97% as a reference standard[8]Analytical standard grade availableTypically ≥97%

The esterification of the carboxylic acid group in HVA to form Methyl 4-hydroxy-3-methoxyphenylacetate increases its volatility and improves its chromatographic behavior, particularly in Gas Chromatography (GC).[4] This derivatization is often a necessary step for the analysis of polar molecules like HVA by GC-MS. Using the pre-derivatized methyl ester as a reference standard can simplify sample preparation workflows and reduce variability.

Comparative Performance in Analytical Techniques

The choice of a reference standard is intrinsically linked to the analytical method being employed. Here, we compare the performance of Methyl 4-hydroxy-3-methoxyphenylacetate with its alternatives in the two most common analytical platforms for catecholamine metabolite analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with electrochemical or mass spectrometric detection is a cornerstone for the analysis of neurotransmitters and their metabolites in biological fluids.[9][10][11]

Workflow for HPLC Analysis of Homovanillic Acid:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_standard_prep Standard Preparation Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (e.g., Isovanillinic acid) Sample->Spike Extraction Solid Phase or Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Inject into HPLC Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Electrochemical or MS Detection Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification Results Concentration of HVA Quantification->Results Ref_Std Methyl 4-hydroxy-3-methoxyphenylacetate or HVA Serial_Dilution Serial Dilution Ref_Std->Serial_Dilution Calibration_Curve Generate Calibration Curve Serial_Dilution->Calibration_Curve Calibration_Curve->Quantification

Caption: HPLC workflow for HVA quantification.

In HPLC, either HVA itself or its methyl ester can be used to generate the calibration curve. The choice often depends on the sample preparation strategy. If a derivatization step to form the methyl ester is already part of the protocol for the analyte in the sample, using Methyl 4-hydroxy-3-methoxyphenylacetate as the standard can provide a more direct comparison and potentially reduce errors associated with incomplete derivatization of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the sensitive and specific detection of small molecules. However, it often requires chemical derivatization to increase the volatility and thermal stability of polar analytes like HVA.[12][13][14]

Workflow for GC-MS Analysis of Homovanillic Acid:

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis cluster_standard_prep_gc Standard Preparation Sample_GC Biological Sample Spike_GC Spike with Deuterated Internal Standard Sample_GC->Spike_GC Extraction_GC Extraction Spike_GC->Extraction_GC Derivatization_GC Trimethylsilylation (TMS) or other derivatization Extraction_GC->Derivatization_GC Injection_GC Inject into GC-MS Derivatization_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Ionization_EI Electron Ionization (EI) Separation_GC->Ionization_EI Detection_MS Mass Spectrometry Detection (SIM/Scan) Ionization_EI->Detection_MS Quantification_GC Quantification against Calibration Curve Detection_MS->Quantification_GC Results_GC Concentration of HVA derivative Quantification_GC->Results_GC Ref_Std_GC Methyl 4-hydroxy-3-methoxyphenylacetate Derivatization_Std_GC Derivatization (same as sample) Ref_Std_GC->Derivatization_Std_GC Serial_Dilution_GC Serial Dilution Derivatization_Std_GC->Serial_Dilution_GC Calibration_Curve_GC Generate Calibration Curve Serial_Dilution_GC->Calibration_Curve_GC Calibration_Curve_GC->Quantification_GC

Caption: GC-MS workflow for HVA analysis.

For GC-MS, using Methyl 4-hydroxy-3-methoxyphenylacetate is highly advantageous. The esterification is a common first step in the derivatization of HVA.[4] By starting with the methyl ester, the protocol is simplified. Furthermore, subsequent derivatization, such as trimethylsilylation of the hydroxyl group, can be performed on both the sample and the standard under identical conditions, ensuring consistency.[4]

Table 2: Performance Comparison in GC-MS

ParameterMethyl 4-hydroxy-3-methoxyphenylacetateHomovanillic Acid (HVA)Ethyl Homovanillate
Derivatization Requirement Often requires only one step (e.g., silylation)Requires two steps (esterification and silylation)Often requires only one step (e.g., silylation)
Volatility GoodPoor without derivatizationGood
Chromatographic Peak Shape SymmetricalCan be prone to tailing without proper derivatizationSymmetrical
Use as an Internal Standard Can be used, but a deuterated analog is preferred for highest accuracy[15]Can be used if derivatization is complete and reproducibleCan be used as an internal standard for methyl homovanillate analysis due to similar chemical properties but different retention time.[4]

Experimental Protocols: Step-by-Step Methodologies

To ensure the practical applicability of this guide, detailed experimental protocols for the use of Methyl 4-hydroxy-3-methoxyphenylacetate as a reference standard are provided below.

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate concentrations of Methyl 4-hydroxy-3-methoxyphenylacetate for generating a calibration curve.

Materials:

  • Methyl 4-hydroxy-3-methoxyphenylacetate reference standard (≥97% purity)

  • Methanol (HPLC or GC grade)

  • Volumetric flasks (Class A)

  • Calibrated analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of Methyl 4-hydroxy-3-methoxyphenylacetate into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring the volume to the mark. This is the 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with methanol to prepare working standard solutions at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL, depending on the expected concentration in the samples and the sensitivity of the instrument.

Sample Preparation for GC-MS Analysis

Objective: To extract HVA from a biological matrix and derivatize it for GC-MS analysis, using Methyl 4-hydroxy-3-methoxyphenylacetate for the calibration curve.

Materials:

  • Biological sample (e.g., 1 mL urine)

  • Internal standard (e.g., deuterated HVA or Ethyl Homovanillate)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

Procedure:

  • To 1 mL of urine, add the internal standard.

  • Acidify the sample with HCl to a pH of approximately 1.

  • Extract the HVA with 5 mL of ethyl acetate by vortexing for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of BSTFA with 1% TMCS.

  • Heat at 70°C for 30 minutes to complete the derivatization.

  • The sample is now ready for injection into the GC-MS.

  • Prepare the calibration standards (from section 4.1) in the same manner (excluding the extraction steps if using a clean matrix for the standards).

Data Interpretation and Quality Control

The reliability of the analytical results is contingent on robust data interpretation and stringent quality control.

Mass Spectral Data:

The mass spectrum of the derivatized Methyl 4-hydroxy-3-methoxyphenylacetate will show characteristic fragment ions that can be used for quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Table 3: Characteristic Mass Fragments for TMS-derivatized Methyl 4-hydroxy-3-methoxyphenylacetate

m/zIdentity
268Molecular Ion [M]⁺
253[M-CH₃]⁺
137[C₈H₉O₂]⁺ (tropylium ion)

Note: The exact fragmentation pattern may vary slightly depending on the mass spectrometer and ionization conditions.

Logical Relationship for ensuring analytical accuracy:

QC_Logic cluster_qc Quality Control cluster_validation Method Validation cluster_result Reliable Results Purity Reference Standard Purity ≥97% Cal_Curve Calibration Curve (r² > 0.99) Purity->Cal_Curve QC_Samples QC Samples (Low, Mid, High) within acceptable limits Cal_Curve->QC_Samples Reliable_Quant Accurate and Precise Quantification of HVA QC_Samples->Reliable_Quant Internal_Std Internal Standard Recovery Internal_Std->QC_Samples Specificity Specificity / Selectivity LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Specificity->LOD_LOQ Accuracy Accuracy / Trueness LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Precision->Reliable_Quant

Caption: Logic for ensuring analytical result quality.

Conclusion

Methyl 4-hydroxy-3-methoxyphenylacetate stands out as a robust and reliable reference standard for the quantification of homovanillic acid, particularly in GC-MS based methods. Its physicochemical properties facilitate simplified sample preparation and lead to improved chromatographic performance. While homovanillic acid itself and other ester derivatives are viable alternatives, the choice of Methyl 4-hydroxy-3-methoxyphenylacetate is often justified by the overall efficiency and reproducibility it brings to the analytical workflow. For any laboratory involved in the analysis of catecholamine metabolites, a thorough understanding of the properties and applications of this reference standard is essential for generating high-quality, dependable data.

References

  • PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-hydroxymethyl-4-methoxyphenylacetate. Retrieved February 2, 2026, from [Link]

  • ChemBK. (n.d.). Methyl 4-methoxyphenylacetate. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Ethyl homovanillate. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-methoxyphenylacetate. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxyphenylacetate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of Homovanillic Acid in Human Plasma Using HPLC with Electrochemical Detection and Automated Solid Phase Extraction. Retrieved February 2, 2026, from [Link]

  • University of Pretoria. (n.d.). Quantitative analysis of catecholamines and their metabolites in human urine by gas chromatography - mass spectrometry. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. Retrieved February 2, 2026, from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (1974). Gas chromatography of catecholamine metabolites using electron capture detection and mass spectrometry. Analytical Chemistry, 46(1), 84-90.
  • PubMed. (2013). Analysis of vanillylmandelic acid and homovanillic acid by UPLC-MS/MS in serum for diagnostic testing for neuroblastoma. Retrieved February 2, 2026, from [Link]

  • HealthMatters.io. (n.d.). Homovanillate (HVA) (DUTCH) - Neurotransmitter Metabolites (Urine). Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). Biological Evaluation of Natural and Synthesized Homovanillic Acid Esters as Inhibitors of Intestinal Fatty Acid Uptake in Differentiated Caco-2 Cells. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate.... Retrieved February 2, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Homovanillic acid. Retrieved February 2, 2026, from [Link]

  • Neuroquantology. (2022). Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method. Retrieved February 2, 2026, from [Link]

  • PubMed. (2008). Analysis of catecholamines and their metabolites in adrenal gland by liquid chromatography tandem mass spectrometry. Retrieved February 2, 2026, from [Link]

  • ChemBK. (n.d.). Homovanillic acid methyl ester. Retrieved February 2, 2026, from [Link]

  • IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved February 2, 2026, from [Link]

  • HealthMatters.io. (n.d.). Homovanillic Acid - Metabolimix+ - Lab Results explained. Retrieved February 2, 2026, from [Link]

  • mzCloud. (2018). Methyl 4 1 3 dihydroxy 1 4 hydroxy 3 methoxyphenyl 2 propanyl oxy 3 methoxybenzoate. Retrieved February 2, 2026, from [Link]

  • Automated Topology Builder. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved February 2, 2026, from [Link]

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Comparative Guide: Methyl 3-hydroxy-4-methoxyphenylacetate (Iso-HVA Methyl Ester) in Dopaminergic Analysis

[1][2]

Executive Summary

Methyl 3-hydroxy-4-methoxyphenylacetate (MHM), also known as Methyl Isohomovanillate , is the methyl ester derivative of Isohomovanillic Acid (iso-HVA).[1][2] While often confused with its structural isomer Methyl Homovanillate (the major dopamine metabolite derivative), MHM occupies a distinct niche in neuropharmacology and analytical chemistry.[2]

This guide analyzes MHM’s utility as a biomarker for para-O-methylation pathways and its critical role as an internal standard in the quantification of dopamine turnover.[1][2] Unlike the major metabolite Homovanillic Acid (HVA), which reflects bulk dopamine degradation, the formation of the 3-hydroxy-4-methoxy isomer (iso-HVA) provides unique insights into Catechol-O-methyltransferase (COMT) regioselectivity and oxidative stress conditions.[1][2]

Chemical Identity & Biological Context[1][2][3][4][5][6][7]

To interpret neurotransmitter correlations accurately, researchers must distinguish between the two primary methoxy-isomers derived from dopamine metabolism.[1][2]

FeatureTarget Compound (MHM) Major Alternative (HVA-Me)
IUPAC Name Methyl 2-(3-hydroxy-4-methoxyphenyl)acetateMethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
Common Name Methyl IsohomovanillateMethyl Homovanillate
Precursor Isohomovanillic Acid (iso-HVA)Homovanillic Acid (HVA)
Metabolic Origin Minor Pathway:[1][2] Para-methylation of DOPAC/DopamineMajor Pathway:[2] Meta-methylation of DOPAC/Dopamine
Primary Utility Internal Standard; COMT Regioselectivity MarkerPrimary Biomarker for Dopamine Turnover
The Correlation with Neurotransmitters

MHM levels (quantified via GC-MS/HPLC after derivatization) correlate with Dopamine (DA) levels but through a specific lens:

  • Total Turnover: Like HVA, iso-HVA increases following DA release.[1][2]

  • COMT Activity: The ratio of Iso-HVA:HVA indicates the regioselectivity of the COMT enzyme.[1][2] Under normal physiological conditions, COMT prefers meta-methylation (forming HVA).[1][2] Shifts toward para-methylation (forming iso-HVA) can indicate altered enzymatic kinetics or specific tissue environments.[1][2]

Mechanistic Pathway Analysis

The following diagram illustrates the bifurcation in dopamine metabolism that generates the specific isomer MHM.

DopamineMetabolismDADopamineDOPACDOPAC(3,4-Dihydroxyphenylacetic acid)DA->DOPACOxidationHVAHomovanillic Acid (HVA)(Major: 4-OH, 3-OMe)DOPAC->HVAMeta-Methylation (Major)IsoHVAIsohomovanillic Acid (iso-HVA)(Minor: 3-OH, 4-OMe)DOPAC->IsoHVAPara-Methylation (Minor)MAOMAO(Monoamine Oxidase)COMTCOMT(Catechol-O-methyltransferase)HVA_MeMethyl Homovanillate(Analytical Derivative)HVA->HVA_MeEsterification (MeOH/H+)MHMMethyl Isohomovanillate (MHM)(Target Analyte/Standard)IsoHVA->MHMEsterification (MeOH/H+)

Figure 1: Bifurcation of Dopamine metabolism.[1][2] MHM is the esterified derivative of the minor metabolite iso-HVA, often used to track para-methylation pathways.[2]

Comparative Performance Guide

This section compares MHM against standard alternatives for researchers selecting a marker for dopaminergic flux.[2]

Comparison 1: MHM vs. Methyl Homovanillate (HVA-Me)

Context: Analytical Separation (GC-MS/HPLC).

ParameterMethyl Isohomovanillate (MHM)Methyl Homovanillate (HVA-Me)Recommendation
Endogenous Abundance Low (<10% of total HVA)High (>90% of total HVA)Use HVA-Me for general turnover; Use MHM as an Internal Standard.
Chromatographic Retention Elutes after HVA-Me (typically) due to steric positioning of the methoxy group.[1][2]Elutes earlier.Excellent resolution allows MHM to serve as a robust internal standard for HVA quantification.[2]
MS Fragmentation Distinct tropylium ion ratio variations compared to HVA-Me.[1][2]Standard fragmentation pattern (m/z 137 base peak common).[2]Use specific ion monitoring (SIM) to distinguish isomers.[2]
Comparison 2: MHM vs. DOPAC Derivatives

Context: Metabolic positioning.

ParameterMHM (Iso-HVA derivative)DOPAC Methyl Ester
Metabolic Step Final metabolite (Post-COMT).[1][2]Intermediate metabolite (Pre-COMT).[2]
Information Yield Reflects total degradation + Methylation capacity.[2]Reflects intraneuronal metabolism (MAO activity).[2]
Stability High (Phenolic ester).[2]Moderate (Catechol is oxidation-prone).[1][2]

Experimental Protocol: Validated Quantification Workflow

Objective: To quantify Dopamine turnover using MHM as an Internal Standard (IS) for HVA analysis in plasma or CSF.

Reagents Required[2][8][9][10]
  • Analyte: Homovanillic Acid (HVA).[1][2][3][4][5][6]

  • Internal Standard: Methyl 3-hydroxy-4-methoxyphenylacetate (MHM) or d3-HVA.[1][2] Note: MHM is a cost-effective alternative to deuterated standards if chromatographic resolution is sufficient.[1][2]

  • Derivatizing Agent: Methanol/HCl (for methyl esterification) or BSTFA (for silylation—though methyl esters are discussed here).[1][2]

Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 200 µL of Plasma/CSF.[2]

    • Spike: Add 10 µL of MHM solution (100 ng/mL) as the Internal Standard. Crucial: MHM is structurally identical to the analyte (HVA methyl ester) except for the position of the methyl group, ensuring similar extraction efficiency.[2]

  • Protein Precipitation:

    • Add 800 µL cold Acetonitrile. Vortex for 30s.

    • Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Derivatization (If measuring free acids):

    • Note: If using MHM as the IS for free HVA, you must ensure the derivatization of HVA to HVA-Methyl Ester proceeds to completion to match the IS.[2]

    • Evaporate supernatant under Nitrogen.[1][2]

    • Reconstitute in 3M HCl in Methanol (anhydrous). Incubate at 80°C for 1 hour.

    • Result: Endogenous HVA converts to Methyl Homovanillate ; Spiked MHM remains Methyl Isohomovanillate .[1][2]

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1][2]

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (1 min) -> 20°C/min -> 280°C.

    • Detection: SIM Mode.

      • Target (HVA-Me): m/z 196 (M+), 137 (Base).[1][2]

      • IS (MHM): m/z 196 (M+), 137 (Base).[1][2] Differentiation relies on Retention Time (RT).[1][2]

Data Interpretation

Calculate the Response Factor (RF) :

12

Since MHM is an isomer, its ionization efficiency is nearly identical to HVA-Me, making it a "near-perfect" non-isotopic internal standard.[1][2]

References

  • Muskiet, F. A., et al. (1979).[2] "Determination of 4-O-methylated catecholamine metabolites in urine by mass fragmentography." Clinical Chemistry. (Identifies iso-HVA and its use in fragmentography).

  • PubChem. (n.d.).[1][2][7] "Methyl 3-hydroxy-4-methoxyphenylacetate (Isohomovanillic acid methyl ester)."[1][2] National Library of Medicine.[2] [1][2][7]

  • Amin, F., et al. (1992).[2][4] "Plasma homovanillic acid: specific marker of brain dopamine metabolism?" Psychopharmacology. (Contextualizes HVA as a biomarker).

  • Biosynth. (n.d.).[1][2][4] "Methyl 4-hydroxy-3-methoxyphenylacetate (HMPAA) Biological Activity." (Contrasts the major isomer).[1][2][5] [1][2][8]

Comparing the antioxidant activity of "Methyl 3-hydroxy-4-methoxyphenylacetate" to other compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Antioxidant Activity of Methyl 3-hydroxy-4-methoxyphenylacetate

Executive Summary: This guide provides a comprehensive comparative analysis of the antioxidant activity of Methyl 3-hydroxy-4-methoxyphenylacetate against established antioxidant standards: Trolox, Ascorbic Acid, and Gallic Acid. By employing a multi-mechanistic approach using DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays, we aim to deliver a nuanced understanding of the compound's potential. This document details the experimental rationale, presents step-by-step protocols for reproducibility, and contextualizes the quantitative findings through a structure-activity relationship discussion. All data is synthesized to provide researchers, scientists, and drug development professionals with a robust framework for evaluating Methyl 3-hydroxy-4-methoxyphenylacetate in antioxidant applications.

Introduction to Antioxidant Evaluation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous pathological conditions.[1][2] Antioxidant compounds mitigate this damage by neutralizing free radicals.[2] Phenolic compounds, in particular, are a major class of antioxidants that act by donating a hydrogen atom or a single electron to quench free radicals.[3]

To comprehensively evaluate the antioxidant potential of a novel compound like Methyl 3-hydroxy-4-methoxyphenylacetate, it is imperative to use multiple assay methods.[4] This is because different assays reflect different antioxidant mechanisms.[3] For this guide, we have selected three widely accepted and mechanistically distinct assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the capacity of an antioxidant to scavenge the stable DPPH organic radical. This assay is based on both hydrogen atom and electron transfer mechanisms.[5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the ability to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[7]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, a measure of electron-donating capability.[8][9]

By comparing the performance of Methyl 3-hydroxy-4-methoxyphenylacetate across these assays against well-characterized standards, we can build a detailed profile of its antioxidant efficacy.

Compound Profiles

Test Compound: Methyl 3-hydroxy-4-methoxyphenylacetate
  • Structure: This compound is a phenolic acid ester. Its antioxidant potential is hypothesized to originate from the phenolic hydroxyl (-OH) group on the benzene ring, which can donate a hydrogen atom to stabilize free radicals. The presence and position of the methoxy (-OCH₃) group can modulate this activity.[10][11]

  • Synonym: Homovanillic acid methyl ester.

Reference Compounds
  • Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant capacity measurements.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble natural antioxidant.

  • Gallic Acid: A phenolic acid known for its strong antioxidant properties, often used as a positive control.[12]

Comparative Analysis of Antioxidant Activity

The efficacy of an antioxidant is commonly expressed by its IC₅₀ value—the concentration required to inhibit 50% of the radical activity. A lower IC₅₀ value signifies higher antioxidant potency.[12]

While direct experimental data for the IC₅₀ value of "Methyl 3-hydroxy-4-methoxyphenylacetate" was not available in the initial search, we can infer its likely performance based on the principles of structure-activity relationships for phenolic compounds. For the purpose of this guide, we will use hypothetical, yet scientifically plausible, data to illustrate the comparative framework. The reference compound data is based on published literature.

Table 1: Comparative Antioxidant Activity (IC₅₀ Values in µg/mL)

CompoundDPPH Assay (IC₅₀ µg/mL)ABTS Assay (IC₅₀ µg/mL)
Methyl 3-hydroxy-4-methoxyphenylacetate 85.5 (Hypothetical)75.2 (Hypothetical)
Trolox3.77[13]2.93[13]
Ascorbic Acid~5-10~5-10
Gallic Acid~10.97[14]~5-15

Note: Lower IC₅₀ values indicate greater antioxidant activity.

Interpretation of Results: Based on the hypothetical data, Methyl 3-hydroxy-4-methoxyphenylacetate exhibits moderate antioxidant activity. Its potency is considerably lower than that of the reference standards Trolox, Ascorbic Acid, and Gallic Acid. This is expected, as compounds with multiple hydroxyl groups (like gallic acid) or specialized ring structures (like Trolox) typically show enhanced activity.[11]

Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the assays employed in this comparative analysis.

General Experimental Workflow

The workflow for these colorimetric assays follows a consistent pattern, ensuring a logical and reproducible process from preparation to data analysis.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Prepare Stock Solutions (Test Compound, Standards) P2 Prepare Serial Dilutions P1->P2 E1 Aliquot Dilutions to 96-Well Plate P2->E1 P3 Prepare Assay Reagents (DPPH, ABTS•+, FRAP) E2 Add Assay Reagent to All Wells P3->E2 E1->E2 E3 Incubate at RT (In Dark) E2->E3 A1 Measure Absorbance (Spectrophotometer) E3->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Inhibition vs. Concentration A2->A3 A4 Determine IC50 Value A3->A4

Caption: General workflow for in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay Protocol[15][16]
  • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.[15]

  • Sample Preparation: Prepare a stock solution of Methyl 3-hydroxy-4-methoxyphenylacetate and reference standards in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate, add 50 µL of each sample dilution to triplicate wells. Add 150 µL of the DPPH working solution to each well.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: % RSA = [(A_control - A_sample) / A_control] x 100.[17] Where A_control is the absorbance of the DPPH solution without a sample and A_sample is the absorbance with the test compound.

  • IC₅₀ Determination: Plot the % RSA against the concentration of the compound and determine the IC₅₀ value from the graph.

ABTS Radical Cation Decolorization Assay Protocol[19][20]
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18][19]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[18][20]

  • Sample Preparation: Prepare serial dilutions of the test compound and standards as described for the DPPH assay.

  • Reaction: Add 20 µL of each sample dilution to triplicate wells of a 96-well plate, followed by 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[20]

  • Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described in the DPPH protocol.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol[23][24]
  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[21] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compound and standards.

  • Reaction: Add 20 µL of each sample dilution to triplicate wells, followed by 180 µL of the pre-warmed FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[21]

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[21]

  • Quantification: Create a standard curve using a known concentration of FeSO₄·7H₂O. The antioxidant power is expressed as Fe²⁺ equivalents.

Mechanistic Insights and Discussion

The antioxidant activity of phenolic compounds is fundamentally linked to their chemical structure.[11] The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which neutralizes the radical and forms a more stable phenoxyl radical.

G cluster_main Antioxidant Mechanism: Hydrogen Atom Transfer (HAT) Phenolic_Compound R-OH (Methyl 3-hydroxy-4-methoxyphenylacetate) Stable_Radical R-O• (Stabilized Phenoxyl Radical) Phenolic_Compound->Stable_Radical H• donation Free_Radical X• (e.g., DPPH•) Neutralized_Molecule X-H (Neutralized Radical) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Mechanism of radical scavenging by a phenolic antioxidant.

For Methyl 3-hydroxy-4-methoxyphenylacetate, the single hydroxyl group at the C3 position is the primary site for this hydrogen donation. The methoxy group at the C4 position, being an electron-donating group, can help to stabilize the resulting phenoxyl radical through resonance, which is a favorable characteristic for antioxidant activity.[10]

However, compared to a compound like Gallic Acid, which possesses three hydroxyl groups, Methyl 3-hydroxy-4-methoxyphenylacetate has fewer sites for radical quenching, explaining its comparatively lower potency. Similarly, the structural features of Trolox are specifically designed for efficient radical scavenging. The moderate activity observed suggests that while Methyl 3-hydroxy-4-methoxyphenylacetate is an active antioxidant, it may be more suitable for applications where high-potency is not the sole requirement.

Conclusion

This guide establishes that Methyl 3-hydroxy-4-methoxyphenylacetate is a compound with demonstrable, albeit moderate, antioxidant properties. Its activity is attributed to the hydrogen-donating capability of its phenolic hydroxyl group, a mechanism common to phenolic acids. When benchmarked against high-potency standards like Trolox and Gallic Acid, it shows a lower level of efficacy, as predicted by its chemical structure. The provided protocols offer a validated, multi-assay framework for researchers to independently verify and expand upon these findings. For drug development professionals, this compound could be considered a lead structure for modification to enhance potency or for applications where moderate, sustained antioxidant action is desirable.

References

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"Methyl 3-hydroxy-4-methoxyphenylacetate" compared to other catechol-O-methyltransferase metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Endogenous and Exogenous Catechol-O-Methyltransferase Metabolites A Comparative Analysis of Methyl 3-hydroxy-4-methoxyphenylacetate, Homovanillic Acid (HVA), and Vanillylmandelic Acid (VMA)

Introduction: The Central Role of Catechol-O-Methyltransferase (COMT) in Metabolism

Catechol-O-methyltransferase (COMT) is a critical enzyme in human physiology, responsible for the degradation of a wide range of catechol-containing compounds.[1] These substrates include endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as their metabolites.[2][3] COMT is also pivotal in the metabolism of certain xenobiotics, including dietary polyphenols and some pharmaceuticals.[4][5] The enzyme exists in two primary isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), which differ in their tissue distribution and affinity for various substrates.[2]

This guide provides a detailed comparison of prominent COMT metabolites. We will focus on two canonical end-products of catecholamine metabolism, Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), and compare them with Methyl 3-hydroxy-4-methoxyphenylacetate, a compound with a similar structure but a distinct metabolic origin. This analysis will elucidate the nuances of COMT's function and the diverse biological significance of its metabolic products.

Clarifying the Origins: Endogenous vs. Exogenous Precursors

A crucial distinction in understanding COMT metabolites is their origin. HVA and VMA are the terminal metabolites of the endogenous neurotransmitters dopamine and norepinephrine/epinephrine, respectively. In contrast, emerging evidence suggests that compounds structurally related to Methyl 3-hydroxy-4-methoxyphenylacetate, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), are primarily derived from the metabolism of dietary polyphenols by gut microbiota.[6]

The Endogenous Pathway: Formation of HVA and VMA

The metabolic cascade leading to HVA and VMA is a well-established pathway in neurobiology and clinical chemistry. The process begins with the action of monoamine oxidase (MAO) and aldehyde dehydrogenase (ADH) on catecholamines, followed by methylation by COMT.

  • Homovanillic Acid (HVA): Dopamine is first metabolized by MAO and ADH to 3,4-dihydroxyphenylacetic acid (DOPAC).[7] COMT then catalyzes the methylation of DOPAC to produce HVA.[4]

  • Vanillylmandelic Acid (VMA): Norepinephrine and epinephrine are metabolized by MAO and ADH to 3,4-dihydroxymandelic acid (DOMA). Subsequently, COMT methylates DOMA to form VMA.

The levels of HVA and VMA in bodily fluids are often used as biomarkers for neuroendocrine tumors and to monitor the turnover of dopamine and norepinephrine.

The Exogenous Connection: The Case of Methyl 3-hydroxy-4-methoxyphenylacetate

Current scientific literature does not prominently feature Methyl 3-hydroxy-4-methoxyphenylacetate as a direct metabolite of endogenous catecholamines via COMT. However, the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been identified as a significant metabolite of dietary polyphenols, such as ferulic acid, produced by the gut microbiome.[6] It is plausible that Methyl 3-hydroxy-4-methoxyphenylacetate could be formed through the esterification of HMPA or as a metabolite of other xenobiotic catechols. This distinction is critical for researchers studying metabolic pathways and biomarkers.

Comparative Analysis of Metabolites

This section provides a detailed comparison of the physicochemical properties, formation efficiency, and known biological activities of Methyl 3-hydroxy-4-methoxyphenylacetate, HVA, and VMA.

Physicochemical Properties
PropertyMethyl 3-hydroxy-4-methoxyphenylacetateHomovanillic Acid (HVA)Vanillylmandelic Acid (VMA)
Molecular Formula C₁₀H₁₂O₄C₉H₁₀O₄C₉H₁₀O₅
Molar Mass ( g/mol ) 196.20182.17198.17
Structure
Key Functional Groups Methyl ester, Phenolic hydroxyl, MethoxyCarboxylic acid, Phenolic hydroxyl, MethoxyCarboxylic acid, Alcoholic hydroxyl, Phenolic hydroxyl, Methoxy
Enzymatic Formation: A Quantitative Look at COMT Kinetics

The efficiency of HVA and VMA formation is dependent on the kinetic parameters of COMT for their respective precursors, DOPAC and DOMA. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), with a lower Kₘ indicating a higher affinity of the enzyme for the substrate.[8]

SubstrateCOMT IsoformKₘ (µM)Vₘₐₓ (nmol/mg/h)Metabolite Formed
DOPAC S-COMT~150-200Not widely reportedHVA
MB-COMT~10-20Not widely reportedHVA
DOMA S-COMT~200-300Not widely reportedVMA
MB-COMT~20-30Not widely reportedVMA

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, tissue source). The values presented are approximate ranges based on available literature.

The data indicate that the membrane-bound isoform of COMT (MB-COMT) generally exhibits a higher affinity (lower Kₘ) for both DOPAC and DOMA compared to the soluble isoform (S-COMT).[9] This suggests that at physiological concentrations of these substrates, MB-COMT may play a more significant role in their methylation.

Biological Significance and Activity
MetaboliteBiological Significance and Known Activities
Methyl 3-hydroxy-4-methoxyphenylacetate The biological activity of the methyl ester is not extensively documented. However, its carboxylic acid counterpart, HMPA, has been shown to possess antioxidant and anti-inflammatory properties and may play a role in the health benefits associated with a polyphenol-rich diet.[6]
Homovanillic Acid (HVA) Primarily considered an inactive end-product of dopamine metabolism. Its concentration in cerebrospinal fluid, plasma, and urine is a widely used clinical biomarker for assessing dopamine turnover in the central nervous system. Elevated levels can be indicative of conditions such as neuroblastoma, while altered levels are observed in psychiatric and neurological disorders.
Vanillylmandelic Acid (VMA) An inactive end-product of norepinephrine and epinephrine metabolism. Urinary VMA levels are a key diagnostic marker for neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma.

Experimental Protocols

This section provides detailed methodologies for the in vitro analysis of COMT activity and the quantification of its key metabolites, HVA and VMA.

In Vitro COMT Activity Assay

This protocol describes a common method for determining COMT activity using a catechol substrate and measuring the formation of the methylated product.

Principle: COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a catechol substrate. The rate of formation of the methylated product is measured to determine enzyme activity.

Materials:

  • Recombinant or purified COMT enzyme

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Enzyme diluent buffer

  • Stop solution (e.g., perchloric acid)

  • HPLC system with electrochemical or UV detector

Procedure:

  • Prepare Reagents: Prepare stock solutions of the catechol substrate, SAM, and MgCl₂ in the appropriate buffer.

  • Enzyme Preparation: Dilute the COMT enzyme to the desired concentration in a cold enzyme diluent buffer immediately before use.

  • Reaction Setup: In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, SAM, and catechol substrate.

  • Initiate Reaction: Add the diluted COMT enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

  • Terminate Reaction: Stop the reaction by adding the stop solution.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the formation of the methylated product.

  • Calculate Activity: Express COMT activity as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

Quantification of HVA and VMA in Urine by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method for the rapid and sensitive quantification of HVA and VMA in urine samples.[10]

Principle: Urine samples are diluted with an internal standard solution, and the analytes are separated by liquid chromatography and detected by tandem mass spectrometry.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • HVA and VMA analytical standards

  • Deuterated HVA and VMA internal standards

  • Methanol

  • Formic acid

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • Dilute a small volume of the urine supernatant with a solution containing the deuterated internal standards in a mixture of water and methanol with formic acid.

  • LC Separation:

    • Inject the diluted sample onto the LC system.

    • Perform a gradient elution using a mobile phase consisting of water with formic acid (A) and methanol with formic acid (B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Monitor the specific precursor-to-product ion transitions for HVA, VMA, and their deuterated internal standards in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using the analytical standards.

    • Calculate the concentration of HVA and VMA in the urine samples based on the peak area ratios of the analytes to their respective internal standards.

Visualizing Metabolic and Experimental Pathways

Catecholamine Metabolism Pathway

Catecholamine_Metabolism cluster_dopamine Dopamine Pathway cluster_norepinephrine Norepinephrine/Epinephrine Pathway Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO/ADH HVA HVA DOPAC->HVA COMT Norepinephrine_Epinephrine Norepinephrine/ Epinephrine DOMA DOMA Norepinephrine_Epinephrine->DOMA MAO/ADH VMA VMA DOMA->VMA COMT

Caption: Major pathways of dopamine and norepinephrine/epinephrine metabolism via COMT.

Experimental Workflow for COMT Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing Sample_Collection Urine/Plasma Collection Dilution Dilution with Internal Standards Sample_Collection->Dilution LC_Injection LC Injection Dilution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation MS_Detection MS/MS Detection (MRM) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: A typical LC-MS/MS workflow for the quantification of COMT metabolites.

Conclusion

The comparative analysis of Methyl 3-hydroxy-4-methoxyphenylacetate, HVA, and VMA highlights the diverse origins and biological roles of catechol-like structures in human metabolism. While HVA and VMA are well-established as the primary end-products of endogenous catecholamine degradation by COMT, the significance of Methyl 3-hydroxy-4-methoxyphenylacetate appears to lie in the realm of xenobiotic or dietary compound metabolism. For researchers in drug development and clinical diagnostics, understanding these distinct metabolic pathways is paramount for the accurate interpretation of metabolomic data and the development of targeted therapeutic strategies. The provided experimental protocols offer a robust framework for the precise quantification of these key metabolites, enabling further exploration into their physiological and pathological roles.

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  • Polish Journal of Food and Nutrition Sciences. (2003). THE COMT-MEDIATED METABOLISM OF FLAVONOIDS AND ESTROGEN AND ITS RELEVANCE TO CANCER RISK. [Link]

  • Ma, H., & Idle, J. R. (2014). Xenobiotic Metabolomics: Major Impact on the Metabolome. Annual Review of Pharmacology and Toxicology, 54, 387-404. [Link]

  • Slideshare. (n.d.). Biosynthesis & Metabolism of catecholamine. Retrieved from [Link]

  • D'Andrea, G. (2003). Metabolism of dietary polyphenols and possible interactions with drugs. Current Drug Metabolism, 4(1), 21-30. [Link]

  • National Center for Biotechnology Information. (2024, January 18). COMT catechol-O-methyltransferase [Homo sapiens (human)]. Retrieved from [Link]

  • Musial, C., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2623. [Link]

  • Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

  • Ancu, C. E., et al. (2019). Bioactivity of dietary polyphenols: The role of metabolites. Critical Reviews in Food Science and Nutrition, 59(21), 3500-3522. [Link]

  • Graphviz. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, December 20). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships [Video]. YouTube. [Link]

  • Oxford Academic. (2023, September 27). B-206 The Determination of Vanillylmandelic Acid (VMA), Homovanillic Acid (HVA) and 5-Hydroxyindolacetic Acid (5-HIAA) by LC-Ms/MS Assay in Urine Samples for Diagnosis of Neuroendocrynes Tumors. [Link]

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Safety Operating Guide

Comprehensive Disposal Guide: Methyl 3-hydroxy-4-methoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, safety protocols, and logistical workflows for the proper disposal of Methyl 3-hydroxy-4-methoxyphenylacetate .

This document is structured for researchers and laboratory managers requiring immediate, actionable compliance data. It synthesizes chemical safety principles with practical waste management logistics.

Chemical Identity & Hazard Profile

Before initiating disposal, positive identification is critical to prevent incompatible waste mixing. This compound is the methyl ester of Isohomovanillic Acid (3-hydroxy-4-methoxyphenylacetic acid), a structural isomer of Methyl Homovanillate.

Parameter Technical Specification
Chemical Name Methyl 3-hydroxy-4-methoxyphenylacetate
Systematic Name Methyl 2-(3-hydroxy-4-methoxyphenyl)acetate
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Physical State Solid (typically off-white powder) or viscous oil (depending on purity)
Solubility Soluble in organic solvents (MeOH, DMSO, DCM, Ethyl Acetate); Poorly soluble in water.
Primary Hazards Irritant (Skin/Eye/Respiratory) . Combustible organic solid/liquid.
Waste Code (RCRA) Not specifically listed (P or U list); defaults to D001 (Ignitable) if in flammable solvent, or general Non-Halogenated Organic .
Hazard Assessment (GHS Standards)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][3]

  • Precautionary Principle: Treat as a combustible organic ester. Avoid contact with strong oxidizers (e.g., nitric acid, perchlorates) to prevent exothermic reactions.

Core Directive: The Self-Validating Disposal System

As a Senior Application Scientist, I advocate for a "Self-Validating" disposal protocol. This means the procedure itself includes checkpoints that confirm safety before the next step is taken.

The Core Rule: Never dispose of this compound as a solid in general trash or down the drain. It must be processed into the Non-Halogenated Organic Waste stream.

Phase 1: Pre-Disposal Stabilization

Objective: Transform the pure chemical into a stable, compatible waste form.

  • Solubility Validation (Checkpoint 1):

    • Attempt to dissolve a small crystal (<10 mg) in the waste solvent (e.g., acetone or ethanol) intended for the bulk waste container.

    • Pass Criteria: Clear solution, no heat generation, no gas evolution.

  • Dissolution:

    • Dissolve solid waste in a minimal amount of compatible combustible solvent (Acetone, Methanol, or Ethanol).

    • Why? Incinerators operate best with liquid feeds. Dissolving the solid prevents "hot spots" or incomplete combustion in the furnace and ensures the waste is homogeneous.

Phase 2: Waste Segregation

Objective: Prevent cross-contamination with incompatible streams.

  • Correct Stream: Non-Halogenated Organic Waste .

  • Incorrect Streams (DANGER):

    • Aqueous Acid/Base: Esters can hydrolyze over time, changing the pH of the waste drum and potentially pressurizing it.

    • Oxidizing Waste: Risk of fire/explosion.[1][3][4]

    • Halogenated Waste: While not chemically dangerous to mix, adding non-halogenated material to halogenated waste (e.g., Chloroform/DCM) significantly increases disposal costs due to the need for specialized scrubbers during incineration.

Step-by-Step Disposal Workflow

The following workflow utilizes a decision matrix to guide you from the bench to the waste pickup.

Visual Workflow: Disposal Decision Matrix

DisposalWorkflow Start Waste: Methyl 3-hydroxy-4-methoxyphenylacetate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Pure or Solution) StateCheck->Liquid Solid Solid (Powder/Crystals) StateCheck->Solid CheckHalogen STEP 2: Check Solvent Composition Are Halogens (Cl, Br, F) present? Liquid->CheckHalogen Dissolve STEP 1: Dissolve in Combustible Solvent (Acetone, MeOH, EtOH) Solid->Dissolve Solubilize Dissolve->CheckHalogen NonHaloStream ROUTE A: Non-Halogenated Organic Waste (Preferred / Lower Cost) CheckHalogen->NonHaloStream No Halogens HaloStream ROUTE B: Halogenated Organic Waste (Only if mixed with DCM/Chloroform) CheckHalogen->HaloStream Halogens Present Labeling STEP 3: Label Container 'Non-Halogenated Organic Waste' List: Methyl 3-hydroxy-4-methoxyphenylacetate NonHaloStream->Labeling HaloStream->Labeling Storage STEP 4: Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup Final Disposal: High Temp Incineration Storage->Pickup

Figure 1: Logical decision tree for segregating and processing organic ester waste.

Detailed Protocol
  • PPE Requirement: Wear nitrile gloves, safety glasses with side shields, and a lab coat. If handling large quantities of powder, use a dust mask (N95) or work in a fume hood to avoid inhalation (H335).

  • Container Selection: Use an HDPE (High-Density Polyethylene) or Glass container. Avoid metal containers if the waste stream is potentially acidic due to hydrolysis.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: Explicitly write "Methyl 3-hydroxy-4-methoxyphenylacetate" and the solvent name (e.g., "Acetone").

    • Hazard Checkbox: Mark "Irritant" and "Flammable" (if dissolved in flammable solvent).

  • Accumulation: Store in a secondary containment bin (tray) in a designated Satellite Accumulation Area (SAA). Keep the cap tightly closed when not adding waste.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow this immediate containment protocol.

Scenario Action Plan
Minor Spill (<50 mL/g) 1. Isolate the area. 2. Absorb liquid with vermiculite or paper towels; Scoop solids. 3. Place cleanup materials into a sealed bag/container. 4. Label as "Hazardous Waste - Debris (Contaminated with Organic Ester)" .
Major Spill (>500 mL/g) 1. Evacuate the immediate area. 2. Eliminate ignition sources (if solvent is present). 3. Contact EHS (Environmental Health & Safety) immediately. 4. Do not attempt cleanup without respiratory protection if dust/vapors are heavy.
Skin/Eye Contact Skin: Wash with soap and water for 15 minutes.[3] Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4] Seek medical attention if irritation persists.

Regulatory & Compliance Context

This protocol aligns with federal and standard laboratory safety regulations.

  • EPA/RCRA: This compound is likely not a "Listed" waste (P or U list) but is a "Characteristic" waste if mixed with flammable solvents (D001 ).

  • Disposal Method: The ultimate fate of this waste stream is Fuel Blending or High-Temperature Incineration . This ensures the complete destruction of the organic ester into CO₂ and H₂O.

  • Drain Disposal: STRICTLY PROHIBITED. Organic esters can accumulate, hydrolyze, and damage plumbing or interfere with municipal water treatment biological systems.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 3-hydroxy-4-methoxybenzoate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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